molecular formula C46H65N13O11S2 B14657387 1-Deamino-4-val-8-arg-vasopressin CAS No. 51980-16-6

1-Deamino-4-val-8-arg-vasopressin

カタログ番号: B14657387
CAS番号: 51980-16-6
分子量: 1040.2 g/mol
InChIキー: KTPUTUVNZXFASQ-OXRKDOEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Deamino-4-val-8-arg-vasopressin is a useful research compound. Its molecular formula is C46H65N13O11S2 and its molecular weight is 1040.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Deamino-4-val-8-arg-vasopressin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Deamino-4-val-8-arg-vasopressin including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

51980-16-6

分子式

C46H65N13O11S2

分子量

1040.2 g/mol

IUPAC名

(2S)-N-[(2S)-1-[(2S)-2-[[(Z,2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopent-4-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]oct-5-en-4-yl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide

InChI

InChI=1S/C46H65N13O11S2/c1-5-33(62)54-29(21-45-15-16-46(70)36(72-46)35(45)71-45)40(66)56-27(19-25-11-7-6-8-12-25)39(65)58-34(23(2)3)42(68)57-28(20-31(47)60)38(64)53-24(4)43(69)59-18-10-14-30(59)41(67)55-26(13-9-17-51-44(49)50)37(63)52-22-32(48)61/h6-9,11-12,15-17,23-24,26-30,34-36,70H,5,10,13-14,18-22H2,1-4H3,(H2,47,60)(H2,48,61)(H,52,63)(H,53,64)(H,54,62)(H,55,67)(H,56,66)(H,57,68)(H,58,65)(H4,49,50,51)/b17-9-/t24-,26-,27-,28-,29-,30-,34-,35?,36?,45?,46?/m0/s1

InChIキー

KTPUTUVNZXFASQ-OXRKDOEDSA-N

異性体SMILES

CCC(=O)N[C@@H](CC12C=CC3(C(C1S2)S3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C/C=C\N=C(N)N)C(=O)NCC(=O)N

正規SMILES

CCC(=O)NC(CC12C=CC3(C(C1S2)S3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N5CCCC5C(=O)NC(CC=CN=C(N)N)C(=O)NCC(=O)N

製品の起源

United States
Foundational & Exploratory

The Genesis of Selectivity: A Technical History of [1-deamino, 4-valine]-8-D-arginine-vasopressin (dVDAVP)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: The Quest to Tame a Multifaceted Hormone

The neurohypophysial hormone arginine vasopressin (AVP) is a nonapeptide critical to the regulation of water balance and vascular tone.[1] Its potent physiological effects are, however, a double-edged sword in clinical applications. Mediated by at least two primary receptor subtypes, V1a and V2, AVP simultaneously induces vasoconstriction (pressor effect) and promotes renal water reabsorption (antidiuretic effect).[1][2][3] This lack of receptor selectivity, coupled with a short biological half-life, presented significant challenges for therapeutic use, often leading to undesirable cardiovascular side effects when only an antidiuretic response was sought.[4] This guide chronicles the developmental journey of a key synthetic analog, [1-deamino, 4-valine]-8-D-arginine-vasopressin (dVDAVP), a molecule engineered to overcome the limitations of its natural predecessor and exemplify the power of targeted chemical modification in drug design.

The Native Template: Arginine Vasopressin and Its Limitations

Native AVP is a cyclical peptide hormone synthesized in the hypothalamus and released from the posterior pituitary.[1] Its primary functions are to regulate extracellular fluid volume and osmolarity.[1][4]

  • V1a Receptors: Located on vascular smooth muscle cells, their activation by AVP initiates a Gq-protein coupled pathway, leading to an increase in intracellular calcium and subsequent vasoconstriction.[1][2][3]

  • V2 Receptors: Primarily found on the basolateral membrane of renal collecting duct cells, these Gs-protein coupled receptors, when activated, trigger a cascade that results in the insertion of aquaporin-2 water channels into the apical membrane, dramatically increasing water reabsorption.[1][3][4][5]

The clinical utility of exogenous AVP was hampered by its rapid enzymatic degradation and its non-selective, potent pressor activity, making the development of analogs with enhanced stability and receptor selectivity a paramount goal for researchers.

Rational Design and Synthesis: Crafting a Selective V2 Agonist

The development of dVDAVP, a highly potent and specific antidiuretic agent, was a triumph of structure-activity relationship (SAR) studies.[6] Its synthesis, achieved through solid-phase peptide synthesis, incorporated three critical modifications to the native AVP backbone.[7][8]

  • Deamination at Position 1: The removal of the amino group from the N-terminal hemicysteine residue (to form 3-mercaptopropionic acid) confers significant resistance to degradation by aminopeptidases. This single modification dramatically prolongs the peptide's biological half-life.

  • Substitution of Valine at Position 4: Replacing the native glutamine with a valine residue at position 4 was a key step in enhancing the antidiuretic-to-pressor selectivity.

  • Introduction of a D-isomer at Position 8: The substitution of the naturally occurring L-arginine with its stereoisomer, D-arginine, profoundly diminishes the molecule's affinity for the V1a receptor, effectively silencing its vasopressor activity while maintaining, and even enhancing, its potent antidiuretic function.

These combined modifications resulted in dVDAVP, an analog with a highly desirable pharmacological profile: potent, selective, and long-lasting antidiuretic action.[6][7]

cluster_AVP Arginine Vasopressin (AVP) cluster_dVDAVP dVDAVP AVP_node Cys-Tyr-Phe-Gln-Asn-Cys-Pro-L-Arg-Gly-NH₂ Mod1 Deamination (Position 1) Mod2 Valine Substitution (Position 4) Mod3 D-Arginine (Position 8) dVDAVP_node Deamino-Cys-Tyr-Phe-Val-Asn-Cys-Pro-D-Arg-Gly-NH₂ Mod1->dVDAVP_node Mod2->dVDAVP_node Mod3->dVDAVP_node

Caption: Key structural modifications transforming AVP into dVDAVP.

Mechanism of Action: The V2 Receptor Signaling Pathway

dVDAVP exerts its potent antidiuretic effect through selective agonism of the V2 receptor.[9][10] The binding of dVDAVP to the V2 receptor on renal collecting duct cells initiates a well-defined signaling cascade.

  • Receptor Activation: dVDAVP binds to the V2 receptor, a Gs-protein-coupled receptor (GPCR).

  • G-Protein Activation: This binding event causes a conformational change in the receptor, activating the associated heterotrimeric Gs protein.

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[2]

  • PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

  • Aquaporin-2 Translocation: PKA then phosphorylates key substrates, leading to the translocation of vesicles containing aquaporin-2 (AQP2) water channels to the apical (luminal) membrane of the cell.[5]

  • Water Reabsorption: The insertion of AQP2 channels into the membrane creates a pathway for water to move from the urine back into the bloodstream, thereby concentrating the urine and conserving body water.[4][5]

dVDAVP dVDAVP V2R V2 Receptor (Gs-protein coupled) dVDAVP->V2R Binds AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 AQP2 Vesicle Translocation PKA->AQP2 Phosphorylates H2O Water Reabsorption AQP2->H2O Enables

Caption: The V2 receptor signaling cascade initiated by dVDAVP.

Experimental Validation: Protocols and Pharmacological Data

The characterization of dVDAVP involved rigorous preclinical testing to quantify its biological activity and selectivity.

Experimental Workflow: A Paradigm for Analog Characterization

The process of validating a novel vasopressin analog like dVDAVP follows a structured workflow designed to assess its synthesis, purity, and biological activity in a systematic manner.

cluster_workflow Analog Characterization Workflow A 1. Solid-Phase Peptide Synthesis B 2. Purification & Analysis (HPLC, Mass Spec) A->B C 3. In Vitro Receptor Binding Assays B->C D 4. In Vivo Pharmacological Assays (Rat Models) C->D E Antidiuretic Assay (Urine Output/Osmolality) D->E F Pressor Assay (Blood Pressure) D->F G 5. Data Analysis (Potency & Selectivity Ratio) E->G F->G

Caption: Standardized workflow for novel vasopressin analog validation.

Key Experimental Protocols
  • Solid-Phase Peptide Synthesis: This foundational technique involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support. Following assembly, the peptide is cleaved from the resin and deprotected.

  • Antidiuretic Assay: Typically performed in conscious, water-loaded rats (often using the Brattleboro rat model, which has hereditary central diabetes insipidus). The analog is administered, and urine volume and osmolality are measured over time to determine the potency and duration of the antidiuretic effect.[11]

  • Vasopressor Assay: Conducted in anesthetized rats. The analog is administered intravenously, and changes in arterial blood pressure are continuously monitored to quantify the pressor response.[11]

Comparative Pharmacological Data

The success of dVDAVP's design is evident when its activity is compared to native AVP and its close, clinically established relative, desmopressin (dDAVP).

CompoundKey ModificationsRelative Antidiuretic Potency (V2)Relative Pressor Potency (V1a)Antidiuretic/Pressor Selectivity Ratio
Arginine Vasopressin (AVP) (Native Peptide)11~1
Desmopressin (dDAVP) Deamino-1, D-Arg-8HighVery Low~2000-4000[12]
dVDAVP Deamino-1, Val-4, D-Arg-8Very High[6][7]Extremely Low[10]Significantly Increased over AVP

Note: Exact numerical potency values for dVDAVP vary across studies, but its profile consistently shows exceptionally high antidiuretic activity with negligible pressor effects.

Legacy and Broader Impact

The development of dVDAVP was a landmark achievement. While its close analog, desmopressin (dDAVP), became the more widely adopted clinical agent for treating central diabetes insipidus, nocturnal enuresis, and certain bleeding disorders like mild hemophilia A and von Willebrand disease, the research into dVDAVP was crucial.[9][13][14][15][16] It further validated the SAR principles that deamination at position 1 and D-isomerization at position 8 were key to creating stable, selective V2 agonists. The substitution at position 4 in dVDAVP provided additional insights into fine-tuning receptor affinity and selectivity.[10]

These pioneering molecules transformed the management of several conditions, offering a therapeutic option that provides targeted antidiuresis without the risks of hypertension.[15] Furthermore, dVDAVP and its relatives have served as invaluable pharmacological tools, enabling researchers to probe the function of the V2 receptor and its downstream pathways with high precision. The principles established during their development continue to inform the design of novel peptide and non-peptide receptor agonists and antagonists today.[10][17]

Conclusion

The history of [1-deamino, 4-valine]-8-D-arginine-vasopressin is a compelling narrative of rational drug design. By systematically modifying the native vasopressin structure, scientists created a highly potent and selective V2 receptor agonist with a prolonged duration of action. This work not only provided a powerful new tool for research but also reinforced the foundational strategies that led to a new class of therapeutics for managing disorders of water balance and hemostasis. The journey of dVDAVP serves as a definitive case study in the translation of fundamental biochemical knowledge into targeted therapeutic innovation.

References

  • CV Pharmacology. Vasopressin Analogs. [Link]

  • Manning, M., et al. (1973). Solid phase synthesis of (1-deamino,4-valine)-8-D-arginine-vasopressin (DVDAVP), a highly potent and specific antidiuretic agent possessing protracted effects. Journal of Medicinal Chemistry, 16(9), 975-8. [Link]

  • Manning, M., et al. (1973). Solid phase synthesis of [1-deamino,4-valine]-8-D-arginine-vasopressin (DVDAVP), a highly potent and specific antidiuretic agent possessing protracted effects. Journal of Medicinal Chemistry. [Link]

  • Krása, M., et al. (2020). Discovery of Potent, Selective, and Short-Acting Peptidic V2 Receptor Agonists. Journal of Medicinal Chemistry. [Link]

  • Gris, J. C., et al. (2008). Identification of novel selective V2 receptor non-peptide agonists. Journal of Medicinal Chemistry. [Link]

  • Chan, W. Y., et al. (1995). Discovery and design of novel and selective vasopressin and oxytocin agonists and antagonists: the role of bioassays. Annals of the New York Academy of Sciences. [Link]

  • Manning, M., et al. (1977). [1-deaminopenicillamine,4-valine]-8-D-arginine-vasopressin, a highly potent inhibitor of the vasopressor response to arginine-vasopressin. Journal of Medicinal Chemistry, 20(9), 1228-30. [Link]

  • Pharma N Me. (2025). Pharmacology of Desmopressin Acetate (DDAVP); Pharmacokinetics, Mechanism of Action, Uses, Effect. YouTube. [Link]

  • Mannucci, P. M. (2008). Desmopressin: an historical introduction. Haemophilia, 14 Suppl 1, 1-4. [Link]

  • Deranged Physiology. (2023). Pharmacology of vasopressin and its analogues. [Link]

  • Wikipedia. Vasopressin. [Link]

  • Drugs.com. DDAVP Tablets: Package Insert / Prescribing Information. [Link]

  • Dhaese, S., et al. (2020). Vasopressin and its analogues in shock states: a review. Annals of Intensive Care, 10(1), 8. [Link]

  • Manning, M., et al. (1973). Solid Phase Synthesis of [ 1-Deamino,4-valine]-8-D-arginine-vasopressin (DVDAVP), a highly potent and specific antidiuretic agent. Journal of Medicinal Chemistry. [Link]

  • Gwarda, M., et al. (2022). Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides. Molecules, 27(6), 1965. [Link]

  • Drugs.com. DDAVP: Package Insert / Prescribing Information / MOA. [Link]

  • LITFL. (2024). Desmopressin (DDAVP). [Link]

  • World Federation of Hemophilia. DESMOPRESSIN (DDAVP). [Link]

  • Mannucci, P. M. (1997). Desmopressin (DDAVP) in the Treatment of Bleeding Disorders: The First 20 Years. Blood, 90(7), 2515-2521. [Link]

  • Wikipedia. Desmopressin. [Link]

  • Mannucci, P. M., et al. (1977). 1-Deamino-8-d-arginine vasopressin: a new pharmacological approach to the management of haemophilia and von Willebrands' diseases. The Lancet, 1(8017), 869-72. [Link]

Sources

Methodological & Application

Protocol for dissolving 1-Deamino-4-val-8-arg-vasopressin for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Dissolution and Administration of 1-Deamino-4-valine-8-D-arginine Vasopressin (dVDAVP)

Introduction & Scientific Context

1-Deamino-4-valine-8-D-arginine vasopressin (dVDAVP) is a synthetic structural analog of arginine vasopressin (AVP).[1] Unlike endogenous AVP, which stimulates both V1a (vasoconstriction) and V2 (antidiuresis) receptors, dVDAVP is modified to be a highly selective and potent V2 receptor agonist .[1]

The structural modifications—deamination of the N-terminal cysteine (Mpa) and substitution of glutamine with valine at position 4—dramatically enhance its antidiuretic specificity while virtually eliminating vasopressor activity.[1] This makes dVDAVP an indispensable tool for isolating renal collecting duct signaling pathways (V2R ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 cAMP 

AQP2) without the confounding hemodynamic variables associated with V1a activation.

Critical Warning: dVDAVP is often confused with dDAVP (Desmopressin) .[1] While both are V2 agonists, dVDAVP exhibits distinct potency and kinetic profiles.[1] Verify the CAS number (43157-23-9 ) and sequence (Mpa-Tyr-Phe-Val-Asn-Cys-Pro-D-Arg-Gly-NH₂ ) before proceeding.[1]

Pre-Formulation Checklist

Before breaking the seal on the lyophilized vial, verify the physicochemical properties to ensure the chosen vehicle is compatible with your study's route of administration.

PropertySpecificationExperimental Implication
Molecular Weight ~1040.22 DaUse molar calculations for precise receptor occupancy studies.[1]
Solubility Hydrophilic (Water Soluble)Dissolves readily in pure water; salt sensitivity at high concentrations.[1]
Isoelectric Point (pI) ~8.0 - 9.0 (Basic)Avoid highly alkaline buffers which may cause precipitation or hydrolysis.[1]
Appearance White Lyophilized PowderIf the powder is yellow or caked, do not use (indicates moisture damage).[1]
Hygroscopicity HighCrucial: Equilibrate vial to room temperature before opening to prevent condensation.[1]
Materials & Reagents
  • Active Pharmaceutical Ingredient (API): dVDAVP (Sequence: Mpa-Tyr-Phe-Val-Asn-Cys-Pro-D-Arg-Gly-NH₂).[1]

  • Primary Solvent: Sterile Water for Injection (WFI) or HPLC-grade water (Endotoxin-free).[1]

  • Vehicle (Diluent): 0.9% Sterile Saline (NaCl).[1]

  • Labware:

    • Low-Protein Binding (LoBind) Microcentrifuge Tubes (1.5 mL).[1] Standard polypropylene tubes can adsorb up to 20% of the peptide.

    • Hamilton Syringes or calibrated micropipettes.[1]

    • 0.22 µm PVDF Syringe Filters (Low dead volume).[1]

Step-by-Step Dissolution Protocol

This protocol uses a Two-Phase Dissolution Strategy (Stock


 Working Solution) to maximize stability and dosing accuracy.
Phase 1: Preparation of Master Stock Solution (1 mg/mL)
  • Equilibration: Remove the dVDAVP vial from -20°C storage and allow it to sit at room temperature for 30 minutes inside a desiccator. Causality: Opening a cold vial introduces atmospheric moisture, causing hydrolysis.[1]

  • Solvent Addition: Add 1.0 mL of Sterile Water directly to the 1 mg vial.

    • Note: Do not use Saline (PBS/NaCl) for the initial dissolution.[1] High ionic strength can occasionally cause "salting out" or aggregation in concentrated peptide steps.

  • Dissolution: Gently swirl or invert the vial. DO NOT VORTEX.

    • Mechanism:[1] Vortexing introduces shear stress and air bubbles, oxidizing the disulfide bridge (Cys1-Cys6) and denaturing the peptide structure.[1]

  • Visual QC: Hold the vial against a dark background. The solution must be perfectly clear. If particulates persist, sonicate briefly (5-10 seconds) in a water bath.[1]

  • Aliquoting: Immediately divide the stock into 50 µL aliquots in LoBind tubes. Flash freeze in liquid nitrogen and store at -80°C.

    • Stability:[2][3][4] Avoid freeze-thaw cycles.[1][4] Use one aliquot per experimental day.

Phase 2: Preparation of Working Solution (In Vivo Ready)

Target Dose Example: 1 µg/kg for a 250g rat (Total dose: 0.25 µg).[1] Injection Volume: 100 µL.

  • Thaw: Thaw one 50 µL stock aliquot (1 mg/mL) on ice.

  • Dilution Calculation:

    • Stock Concentration: 1,000 µg/mL.[1]

    • Target Concentration: 2.5 µg/mL (so that 100 µL injection = 0.25 µg).[1]

    • Dilution Factor: 1:400.[1]

  • Mixing:

    • Add 3990 µL of 0.9% Sterile Saline to a sterile tube.

    • Add 10 µL of Stock Solution .

    • Invert gently to mix.

  • Sterilization (Optional but Recommended): Pass the working solution through a 0.22 µm PVDF filter.[1]

    • Note: Pre-wet the filter with saline to prevent peptide loss in the filter membrane.

Workflow Visualization
Figure 1: Preparation & Administration Workflow

Caption: Logical flow from lyophilized powder handling to in vivo administration, emphasizing critical control points (QC).

G Powder Lyophilized dVDAVP (-20°C) Equilibrate Equilibrate to RT (Desiccator) Powder->Equilibrate Solvent Add Sterile Water (No Saline yet) Equilibrate->Solvent Dissolve Gentle Inversion (NO VORTEX) Solvent->Dissolve Stock Master Stock (1 mg/mL) Dissolve->Stock QC Visual Check & Aliquot (-80°C) Stock->QC Dilute Dilute in 0.9% Saline (Working Sol.) QC->Dilute Thaw on Ice Filter 0.22µm PVDF Filtration Dilute->Filter Inject In Vivo Injection (SC/IP/IV) Filter->Inject

[1]

Mechanism of Action & Physiological Pathway

Understanding the pathway ensures the researcher selects the correct endpoints (e.g., Urine Osmolality, AQP2 translocation).[1]

Figure 2: Renal Signaling Pathway (V2 Receptor)

Caption: dVDAVP selectively activates V2R, triggering the cAMP-PKA cascade and AQP2 apical insertion.[1]

V2Signaling Ligand dVDAVP (Ligand) Receptor V2 Receptor (Basolateral Membrane) Ligand->Receptor High Affinity Gs Gs Protein Activation Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA Protein Kinase A (Activation) cAMP->PKA AQP2_Phos AQP2 Phosphorylation (Ser256) PKA->AQP2_Phos Translocation Vesicle Translocation to Apical Membrane AQP2_Phos->Translocation Water Water Reabsorption (Antidiuresis) Translocation->Water

[1]

Quality Control: A Self-Validating System

To ensure data integrity, implement these checkpoints:

  • The "Schlieren" Test: When mixing the stock, look for "Schlieren lines" (wavy refraction lines).[1] Their disappearance indicates full dissolution.

  • pH Verification: Spot-check the Working Solution pH using a micro-strip. It should be pH 6.5 – 7.4 .[1] If pH < 5.0 (due to degraded water) or > 8.0, do not inject; it causes injection site necrosis and peptide instability.[1]

  • Positive Control: In your first cohort, verify activity by measuring Urine Osmolality 2 hours post-injection.[1] A successful dVDAVP injection must significantly increase osmolality (>1000 mOsm/kg H₂O in rats) compared to vehicle.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation in Stock pH is near isoelectric point or "Salting Out".[1]Add 10-20 µL of 10% Acetic Acid to shift pH slightly acidic.[1]
Low In Vivo Efficacy Adsorption to plasticware.Switch to LoBind tubes; add 0.1% BSA (if experimental design permits).
Injection Site Inflammation Hypotonic or Hypertonic vehicle.[1]Ensure final dilution is in 0.9% Saline, not pure water.[1]
References
  • Manning, M., et al. (1973).[1][5][6] "Solid phase synthesis of [1-deamino,4-valine]-8-D-arginine-vasopressin (DVDAVP), a highly potent and specific antidiuretic agent possessing protracted effects."[1][5][6] Journal of Medicinal Chemistry.

  • MedChemExpress. (2023).[1] "Product Datasheet: [Deamino-4-valine, 8-D-arginine]-Vasopressin." MCE Catalog.

  • Sigma-Aldrich. (2023).[1] "Peptide Solubility and Storage Guidelines." Technical Support.

  • Tocris Bioscience. (2023).[1] "Vasopressin Receptor Agonists and Antagonists." Scientific Reviews.

Sources

Advanced Application Note: Solid-Phase Peptide Synthesis (SPPS) of dVDAVP (Desmopressin)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Desmopressin (dVDAVP) is a synthetic analogue of the endogenous hormone arginine vasopressin (AVP).[1] By deaminating the N-terminal cysteine (replacing it with 3-mercaptopropionic acid, Mpa) and substituting L-Arginine with D-Arginine at position 8, the molecule exhibits prolonged antidiuretic activity with significantly reduced vasopressor effects.

This guide details a robust Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocol for dVDAVP. Unlike standard linear peptides, dVDAVP presents specific challenges: the incorporation of a D-amino acid, the lack of an N-terminal amine (due to Mpa), and the critical formation of a disulfide bridge between Mpa¹ and Cys⁶.

Structural Profile
  • Sequence: Mpa-Tyr-Phe-Gln-Asn-Cys-Pro-D-Arg-Gly-NH₂[2][3]

  • Disulfide Bridge: Mpa¹ – Cys⁶

  • Molecular Weight: ~1069.2 Da

  • Key Modification: N-terminus is capped with 3-mercaptopropionic acid (no free amine).

Synthesis Strategy & Causality

To ensure high purity and scalability, this protocol utilizes a Linear Assembly followed by Solution-Phase Cyclization .

Resin Selection: Rink Amide
  • Choice: Rink Amide MBHA Resin (Loading: 0.3 – 0.6 mmol/g).

  • Reasoning: dVDAVP requires a C-terminal primary amide (-Gly-NH₂). Rink Amide linkers generate this amide directly upon TFA cleavage. Low loading is preferred to minimize aggregation during the assembly of the 9-residue chain.

Protecting Group Strategy (Fmoc/tBu)
  • Standard Side Chains: Tyr(tBu), Gln(Trt), Asn(Trt), D-Arg(Pbf).

  • Cysteine & Mpa Protection: Cys(Trt) and Mpa(Trt).

  • Logic: The Trityl (Trt) group is acid-labile. Upon cleavage with TFA, the Trt groups are removed, releasing the linear peptide with free thiols (-SH). This allows for controlled post-cleavage oxidation in solution, which generally offers better control over inter- vs. intramolecular folding compared to on-resin cyclization for this specific ring size.

The D-Arg Challenge
  • Risk: Racemization of D-Arg back to L-Arg or formation of diastereomers.

  • Mitigation: Use of Fmoc-D-Arg(Pbf)-OH with low-racemization coupling reagents (DIC/Oxyma Pure) and minimized activation times.

Detailed Experimental Protocol

Materials & Reagents
ComponentSpecificationFunction
Resin Rink Amide MBHA (0.5 mmol/g)Solid support yielding C-term Amide
Amino Acids Fmoc-Gly-OH, Fmoc-D-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OHBuilding blocks
N-Cap Trt-Mpa-OH (S-Trityl-3-mercaptopropionic acid)N-terminal residue (Deaminated Cys)
Activator DIC (Diisopropylcarbodiimide) / Oxyma PureCoupling reagents
Deprotection 20% Piperidine in DMFFmoc removal
Cleavage TFA / TIS / H₂O / EDT (94:2.5:2.5:[2]1)Resin cleavage & Global deprotection
Oxidant Iodine (I₂) in Acetic Acid or MethanolDisulfide bond formation
Workflow Diagram

dVDAVP_Synthesis Start Resin Preparation Rink Amide MBHA (Swell in DCM/DMF) Coupling Fmoc SPPS Cycles (x8) Reagents: DIC/Oxyma Deprotect: 20% Piperidine Start->Coupling Load Gly Coupling->Coupling Iterate (D-Arg to Tyr) Mpa_Add N-Terminal Capping Coupling Trt-Mpa-OH (No Fmoc deprotection after this) Coupling->Mpa_Add Final Cycle Cleavage Cleavage & Global Deprotection TFA/TIS/H2O/EDT Yields: Linear Dithiol Peptide Mpa_Add->Cleavage Wash & Dry Cyclization Oxidative Cyclization Iodine in AcOH/H2O Forms Mpa1-Cys6 Bridge Cleavage->Cyclization Precipitate & Redissolve Purification Prep-HPLC Purification C18 Column, Gradient ACN/H2O Cyclization->Purification Quench Iodine Final Lyophilization & QC Target: dVDAVP Acetate Purification->Final

Caption: Step-wise workflow for dVDAVP synthesis, highlighting the critical transition from linear assembly to oxidative cyclization.

Step-by-Step Procedure
Phase A: Linear Peptide Assembly
  • Resin Swelling: Place 0.2 mmol Rink Amide resin in a reaction vessel. Swell in DCM (30 min) followed by DMF (30 min).

  • Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

  • Coupling Cycles (Residues 9 to 2):

    • Dissolve 4.0 eq of Fmoc-AA-OH and 4.0 eq of Oxyma Pure in minimal DMF.

    • Add 4.0 eq of DIC.

    • Add activated solution to resin. Shake at room temperature for 60 min.

    • QC: Perform Kaiser Test (Ninhydrin). If blue (positive), recouple.

    • Wash: DMF (3x), DCM (3x), DMF (3x).

    • Repeat for sequence: Gly → D-Arg → Pro → Cys → Asn → Gln → Phe → Tyr.[2]

  • Mpa Coupling (Residue 1):

    • Note: Mpa has no amine to deprotect later. This is the final coupling.

    • Couple Trt-Mpa-OH (3-mercaptopropionic acid, S-trityl protected) using standard DIC/Oxyma conditions.

    • Wash thoroughly with DMF and DCM. Do not perform Fmoc deprotection (there is no Fmoc).

Phase B: Cleavage and Side-Chain Deprotection
  • Preparation: Wash resin with DCM (5x) and dry under Nitrogen.

  • Cocktail: Prepare TFA / TIS / H₂O / EDT (94 : 2.5 : 2.5 : 1.0).

    • EDT (Ethanedithiol) is critical here to scavenge trityl cations and prevent re-attachment to the sulfur atoms.

  • Reaction: Add cocktail to resin. Shake for 2.5 - 3 hours.

  • Precipitation: Filter resin.[4] Drop filtrate into cold Diethyl Ether (-20°C). Centrifuge to pellet the crude linear peptide. Wash pellet 2x with cold ether.[4]

Phase C: Oxidative Cyclization (Disulfide Bond Formation)

Context:[4][5][6] The linear peptide contains two free thiols (from Mpa and Cys). We use Iodine oxidation to form the bridge.

  • Dissolution: Dissolve crude linear peptide in 10% Acetic Acid / H₂O at a concentration of 1 mg/mL.

    • Dilution is key to favor intramolecular (cyclization) over intermolecular (oligomerization) bonding.

  • Oxidation: Add a 0.1 M Iodine (I₂) solution in Methanol dropwise with vigorous stirring until a persistent faint yellow color is observed (indicating excess iodine).

  • Incubation: Stir for 30–60 minutes at Room Temperature. Monitor by HPLC for the shift from linear (SH) to cyclic (S-S) form.

  • Quenching: Add 1M Ascorbic Acid or Sodium Thiosulfate solution dropwise until the yellow color disappears (quenching excess Iodine).

Phase D: Purification
  • Column: C18 Preparative Column (e.g., Phenomenex Luna or Waters XBridge).

  • Mobile Phase:

    • A: 0.1% TFA in Water[6][7]

    • B: 0.1% TFA in Acetonitrile[6][7]

  • Gradient: 10% B to 40% B over 40 minutes (optimize based on analytical run).

  • Analysis: Collect fractions. Analyze via ESI-MS.

    • Target Mass: [M+H]⁺ ≈ 1069.2 Da.

    • Note: The cyclic peptide usually elutes earlier than the linear precursor due to restricted conformation.

Analytical Data & Quality Control

Mass Spectrometry Verification
SpeciesTheoretical Mass (Monoisotopic)Expected [M+H]⁺Notes
Linear Precursor 1071.4 Da1072.4Contains 2 x -SH groups
Cyclic dVDAVP 1069.4 Da1070.4Loss of 2H due to S-S bond
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield of D-Arg Steric hindrance or Lactam formationUse Fmoc-D-Arg(Pbf)-OH . Avoid base-mediated activation; use DIC/Oxyma.
Oligomers (Dimers) Concentration too high during cyclizationEnsure dilution is ≤ 1 mg/mL during the iodine oxidation step.
Incomplete Mpa Coupling Trt-Mpa-OH purity or steric bulkDouble couple the Mpa residue. Ensure Trt-Mpa-OH is fresh.
Methionine Oxidation N/AdVDAVP contains no Met, but Mpa/Cys can over-oxidize to sulfonic acid if Iodine exposure is too long. Quench immediately after reaction completion.

References

  • Manning, M., et al. (1973).[8] "Solid phase synthesis of (1-deamino,4-valine)-8-D-arginine-vasopressin (DVDAVP), a highly potent and specific antidiuretic agent possessing protracted effects."[8][9] Journal of Medicinal Chemistry. Link

  • Vertex Pharmaceuticals. (2011). "Synthesis of Desmopressin." World Intellectual Property Organization (WO2011011342). Link

  • Albericio, F., et al. (2000). "Preparation and handling of peptides containing methionine and cysteine." Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Bachem. (2023). "Solid Phase Peptide Synthesis (SPPS) explained." Bachem Knowledge Center. Link

  • Zaoral, M. (2008).[7][10] "DDAVP (Desmopressin) and solid phase peptide synthesis." Biopolymers.[11][4][10] Link

Sources

Preparation of dVDAVP Stock Solutions for Receptor Binding Assays: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol and foundational principles for the preparation of dVDAVP (deamino-arginine vasopressin, Desmopressin) stock solutions intended for use in receptor binding assays. As a synthetic analogue of the natural hormone arginine vasopressin (AVP), dVDAVP is a potent and selective agonist for the vasopressin V2 receptor (V2R), making it an invaluable tool in endocrinology, pharmacology, and drug discovery.[1][2][3] The accuracy and reproducibility of receptor binding data are fundamentally dependent on the quality and integrity of the ligand stock solution. This document outlines the critical considerations and step-by-step procedures to ensure the preparation of stable, active, and reliable dVDAVP solutions.

Introduction: The Critical Role of dVDAVP in V2 Receptor Research

Desmopressin (dVDAVP) is a synthetic octapeptide with potent antidiuretic properties, mediated through its high selectivity for the vasopressin V2 receptor.[2][4] This selectivity makes dVDAVP an essential ligand for in vitro studies of V2R function, including competitive binding assays designed to characterize novel V2R-targeting compounds.[3] The preparation of a high-quality dVDAVP stock solution is the cornerstone of generating reliable and reproducible data in these assays. Factors such as solvent choice, pH, storage conditions, and handling techniques can significantly impact the peptide's stability and activity.[5][6][7] This application note provides a robust protocol grounded in established best practices for peptide handling to mitigate these risks.

Mechanism of Action: dVDAVP and the V2 Receptor Signaling Pathway

dVDAVP selectively binds to V2 receptors, which are Gs-protein-coupled receptors predominantly expressed on the basolateral membrane of renal collecting duct cells.[1][4] This interaction initiates a cAMP-dependent signaling cascade, leading to the translocation of aquaporin-2 water channels to the apical membrane and subsequent water reabsorption.[4] Understanding this pathway is crucial for designing and interpreting receptor binding experiments.

G dVDAVP dVDAVP V2R V2 Receptor (Gs-coupled) dVDAVP->V2R Binds AC Adenylyl Cyclase V2R->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates AQP2 Aquaporin-2 Vesicles PKA->AQP2 Phosphorylates Membrane Apical Membrane Insertion AQP2->Membrane Translocation Response Increased Water Reabsorption Membrane->Response

Caption: dVDAVP-V2 Receptor Signaling Pathway.

Physicochemical Properties and Solubility of dVDAVP

A thorough understanding of dVDAVP's properties is essential for its proper handling and the preparation of stock solutions.

PropertyValueSource
Molecular Formula C46H64N14O12S2·C2H4O2[2][8]
Molecular Weight 1129.27 g/mol [1][2]
Appearance White, fluffy powder[8]
Solubility in Water ≥100 mg/mL[1][2][9]
Solubility in DMSO ≥100 mg/mL[1][2][9]
pI (Isoelectric Point) 11.6[8]

dVDAVP acetate is highly soluble in water and DMSO.[1][2][9] For receptor binding assays, sterile, high-purity water is the recommended primary solvent to avoid the potential confounding effects of organic solvents on receptor-ligand interactions.[6][10]

Core Protocol: Preparation of a 1 mM dVDAVP Stock Solution

This protocol details the preparation of a 1 mM dVDAVP stock solution, a common starting concentration for serial dilutions in receptor binding assays.

Materials and Equipment
  • dVDAVP acetate salt (lyophilized powder)

  • Sterile, nuclease-free water

  • Calibrated analytical balance

  • Sterile, low-adsorption polypropylene microcentrifuge tubes[5]

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • -20°C or -80°C freezer[7][11]

Step-by-Step Procedure
  • Equilibration: Before opening, allow the vial of lyophilized dVDAVP to equilibrate to room temperature for at least 30 minutes in a desiccator.[6][12] This critical step prevents condensation of atmospheric moisture, which can compromise the stability of the peptide.[12]

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of dVDAVP. For a 1 mL stock solution of 1 mM, weigh 1.129 mg of dVDAVP acetate.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of sterile, nuclease-free water to the microcentrifuge tube containing the dVDAVP powder. For the 1.129 mg of dVDAVP, add 1 mL of water.

  • Dissolution: Gently vortex the solution for 10-15 seconds to ensure complete dissolution. Visually inspect the solution to confirm that no particulate matter remains. If dissolution is slow, brief sonication can be employed.[5]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which are detrimental to peptide stability, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-adsorption polypropylene tubes.[5][6][7]

  • Storage: Store the aliquots at -20°C for short-term storage (up to several weeks) or at -80°C for long-term storage (months to years).[7][11] Ensure vials are tightly sealed to prevent evaporation.

G Start Start: Lyophilized dVDAVP Equilibrate 1. Equilibrate Vial to Room Temp in Desiccator Start->Equilibrate Weigh 2. Weigh dVDAVP into Sterile Microtube Equilibrate->Weigh AddSolvent 3. Add Sterile Water Weigh->AddSolvent Dissolve 4. Vortex to Dissolve AddSolvent->Dissolve Aliquot 5. Aliquot into Single-Use Tubes Dissolve->Aliquot Store 6. Store at -20°C or -80°C Aliquot->Store End Ready for Assay Dilution Store->End

Caption: Workflow for dVDAVP Stock Solution Preparation.

Quality Control and Best Practices

The reliability of your assay is directly linked to the quality of your reagents.[13] Implementing quality control (QC) measures for your dVDAVP stock is a self-validating step that ensures consistency.

  • Purity Assessment: Whenever possible, use dVDAVP from a reputable supplier with a certificate of analysis detailing its purity (typically ≥95%).[10]

  • Concentration Verification: For rigorous applications, the concentration of the stock solution can be verified using techniques such as UV-Vis spectrophotometry, if an extinction coefficient is known, or through amino acid analysis.

  • Functional Validation: The ultimate QC test is the performance of the stock solution in the receptor binding assay itself. A new batch of stock solution should be run in parallel with the previous, validated batch to ensure comparable performance (e.g., similar IC50 values in a competition assay).[14]

  • Avoid Contamination: Always use sterile technique, including sterile water, tubes, and pipette tips, to prevent microbial or chemical contamination.[6]

  • pH Considerations: For peptide solutions, maintaining a slightly acidic pH of 5-6 can prolong storage life.[5] While dVDAVP is soluble over a wide pH range, for consistency, using sterile water without pH adjustment is standard practice unless empirical data suggests otherwise for a specific assay buffer system.

Application in Receptor Binding Assays

The prepared dVDAVP stock solution serves as the starting point for creating a dilution series for use in various receptor binding assay formats, such as saturation and competition binding experiments.[15][16]

  • Saturation Binding: Used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand.

  • Competition Binding: The dVDAVP stock is used to create a range of concentrations of unlabeled "cold" ligand to compete with a constant concentration of a radiolabeled "hot" ligand. This allows for the determination of the binding affinity (Ki) of dVDAVP or other unlabeled compounds.[17][18]

The working solutions for the assay are typically prepared by diluting the stock solution in the specific assay buffer. It is crucial to ensure that the final concentration of any solvent carried over from the stock solution is negligible and does not interfere with the assay.[10]

Conclusion

The meticulous preparation and storage of dVDAVP stock solutions are non-negotiable for achieving high-quality, reproducible data in vasopressin V2 receptor binding assays. By adhering to the principles of proper peptide handling—including temperature equilibration, use of appropriate solvents and materials, aliquoting to prevent degradation from freeze-thaw cycles, and proper storage—researchers can ensure the integrity and activity of their dVDAVP ligand. This protocol, grounded in established scientific practices, provides a reliable framework for scientists and drug development professionals to generate trustworthy data in their V2 receptor research endeavors.

References

  • Peptide Handling, dissolution & Storage. NIBSC. [Link]

  • Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies. [Link]

  • Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]

  • How to Store Peptides | Best Practices for Researchers. BPS Bioscience. [Link]

  • PRODUCT MONOGRAPH PrTEVA-DESMOPRESSIN. Teva Canada Limited. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • A practical process for the preparation of [(32)P]S1P and binding assay for S1P receptor ligands. PubMed. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]

  • Investigation of mechanism of desmopressin binding in vasopressin V2 receptor versus vasopressin V1a and oxytocin receptors: molecular dynamics simulation of the agonist-bound state in the membrane-aqueous system. PubMed. [Link]

  • Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift. PMC. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Desmopressin (DDAVP). LITFL. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

  • What is the protocol for performing a Desmopressin (DDAVP) Challenge Test?. Dr.Oracle. [Link]

  • Application of drug physico chemical characterisation in drug discovery. Merck Group. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • DESMOPRESSIN (DDAVP) IN THE TREATMENT OF BLEEDING DISORDERS. WFH. [Link]

  • Development of peptide receptor binding assays: methods to avoid false negatives. PubMed. [Link]

  • DDAVP Challenge. The Royal Children's Hospital. [Link]

  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. NIH. [Link]

  • The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. PMC. [Link]

  • Strategies in neuropeptide receptor binding research. PubMed. [Link]

  • Drug Solubility. International Journal of Research in Engineering and Science. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

Sources

Application Note: A Researcher's Guide to Dosage Calculation and Administration of 1-Deamino-4-val-8-arg-vasopressin (dDAVP) in Rat Antidiuretic Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Deamino-8-D-arginine vasopressin, commonly known as desmopressin or dDAVP, is a synthetic structural analogue of the natural human hormone arginine vasopressin (AVP). Its development was a landmark in renal pharmacology, offering a molecule with potent antidiuretic activity while minimizing the vasopressor effects associated with native AVP.[1][2] The key structural modifications result in an antidiuretic-to-vasopressor action ratio of 2000-4000:1, compared to 1:1 for AVP.[3] This remarkable selectivity for the vasopressin V2 receptor makes dDAVP an indispensable tool for researchers.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practicalities of using dDAVP to establish robust and reproducible antidiuretic models in rats. We will delve into the underlying pharmacology, provide a logical framework for dose calculation, and present a detailed, field-proven protocol for administration and assessment of the antidiuretic response.

Scientific Foundation: The Pharmacology of dDAVP

A precise understanding of dDAVP's mechanism of action is fundamental to designing effective experiments and interpreting results accurately. The drug's efficacy is rooted in its high-affinity interaction with a specific receptor and a well-defined downstream signaling cascade.

Mechanism of Action

dDAVP exerts its antidiuretic effect by selectively binding to the vasopressin V2 receptors, which are predominantly located on the basolateral membrane of the principal cells in the kidney's distal convoluted tubules and collecting ducts.[4] The V2 receptor is a Gs-protein coupled receptor.[4] Upon binding of dDAVP, the Gs protein activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA).[1] PKA then phosphorylates specific proteins that promote the fusion of vesicles containing Aquaporin-2 (AQP2) water channels with the apical (luminal) membrane of the cell.[1][5] This insertion of AQP2 channels dramatically increases the membrane's permeability to water, leading to enhanced water reabsorption from the tubular fluid back into the bloodstream, resulting in decreased urine volume (antidiuresis) and increased urine concentration (osmolality).[4][5]

V2 Receptor Signaling Pathway

The sequence of events from receptor binding to physiological response is critical for understanding the drug's effect.

V2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_lumen Tubular Lumen V2R V2 Receptor Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts dDAVP dDAVP (Extracellular) dDAVP->V2R Binds Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicle AQP2 Vesicle PKA->Vesicle Phosphorylates AQP2 AQP2 Channel Insertion Vesicle->AQP2 Promotes Fusion Reabsorption Water Reabsorption AQP2->Reabsorption Enables

Caption: dDAVP-induced V2 receptor signaling cascade in renal collecting duct cells.

Pharmacokinetic Considerations in Rats

The route of administration significantly impacts the bioavailability and duration of action of dDAVP. When administered by injection (intravenous or subcutaneous), dDAVP has an antidiuretic effect that is approximately ten times greater than an equivalent dose administered intranasally.[6][7] Oral bioavailability is even lower, estimated to be around 0.16% compared to the intravenous route.[8] For preclinical studies in rats requiring consistent and reproducible effects, subcutaneous (SC) or intravenous (IV) administration is strongly recommended. The half-life of dDAVP is also significantly longer than native vasopressin, contributing to its prolonged duration of action.[6][9]

Dosage Calculation Protocol

Accurate dosage calculation is the cornerstone of a successful and reproducible study. The process is straightforward and relies on three key parameters.

Principle of Dose Calculation

The fundamental formula for calculating the volume of drug solution to administer is:

Volume to Administer (mL) = [Animal Weight (kg) × Dose Rate (µg/kg)] / Stock Solution Concentration (µg/mL) [10][11]

This ensures that each animal receives a precise dose proportional to its body weight.

Recommended Dose Ranges for Rat Models

The optimal dose of dDAVP depends on the route of administration and the desired intensity and duration of the antidiuretic effect. The following table summarizes doses cited in preclinical rat studies, providing an evidence-based starting point for experimental design.

Route of AdministrationDose Range (µg/kg)Study Context / NotesSource(s)
Oral (gavage) 5 - 20 µg/kgAntidiuretic efficacy studies in Wistar rats. Note the higher dose required due to low bioavailability.[12]
Subcutaneous (SC) / Intravenous (IV) 0.05 - 10 µg/kgTeratology and developmental studies. This range is suitable for inducing physiological antidiuresis.[6][13]
Intravenous (IV) 9 - 241 µg/kgDevelopmental toxicity studies. Higher end of this range may induce maximal, prolonged antidiuresis.[14]

Causality Insight: For most standard antidiuretic models, a subcutaneous dose in the range of 0.1 to 2.0 µg/kg is a robust starting point. This range balances a potent antidiuretic effect with a minimized risk of adverse effects like hyponatremia from excessive water retention.[2] Higher doses may be used to model conditions of extreme water retention or to overcome experimental antagonists.

Step-by-Step Calculation Example

Let's calculate the injection volume for a typical experiment.

  • Animal: A 250 g Wistar rat

  • Target Dose Rate: 1.0 µg/kg (subcutaneous)

  • Stock Solution: dDAVP purchased at a concentration of 4.0 µg/mL

Step 1: Convert Animal Weight to Kilograms (kg) Weight (kg) = 250 g / 1000 g/kg = 0.25 kg

Step 2: Calculate the Total Dose Required (µg) Total Dose (µg) = Weight (kg) × Dose Rate (µg/kg) Total Dose (µg) = 0.25 kg × 1.0 µg/kg = 0.25 µg

Step 3: Calculate the Volume to Inject (mL) Volume (mL) = Total Dose (µg) / Stock Concentration (µg/mL) Volume (mL) = 0.25 µg / 4.0 µg/mL = 0.0625 mL

Result: You would administer 0.0625 mL of the 4.0 µg/mL dDAVP stock solution to the 250 g rat. For such small volumes, it is often necessary to dilute the stock solution to ensure accurate and repeatable administration using standard syringes (e.g., a 1:10 dilution in sterile saline).

Experimental Protocol: Induction and Assessment of Antidiuresis

This protocol outlines a standard workflow for administering dDAVP subcutaneously to rats and measuring the resulting antidiuretic effect.

Materials and Reagents
  • dDAVP solution (e.g., 4 µg/mL)

  • Sterile 0.9% saline for injection

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Metabolic cages for individual housing and urine collection

  • 1 mL syringes with 25-27 gauge needles

  • Osmometer for measuring urine osmolality

  • Graduated tubes for urine volume measurement

  • Analytical balance for weighing rats

Experimental Workflow Diagram

This diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow A 1. Animal Acclimatization (≥3 days in metabolic cages) B 2. Baseline Measurement (24h urine volume & osmolality) A->B C 3. Pre-Dose Weighing (Determine exact body weight) B->C D 4. Dosage Calculation (Calculate injection volume) C->D E 5. dDAVP Administration (Subcutaneous injection) D->E F 6. Post-Dose Monitoring (Timed urine collection) E->F G 7. Endpoint Measurement (Measure final volume & osmolality) F->G H 8. Data Analysis (Compare baseline vs. post-dose) G->H

Caption: Standard workflow for an acute rat antidiuresis study using dDAVP.

Step-by-Step Procedure
  • Animal Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow them to adapt and to ensure stable baseline measurements. Provide free access to standard chow and water.

  • Baseline Data Collection: Over a 24-hour period immediately preceding the experiment, collect urine from each rat. Measure and record the total urine volume (mL) and the urine osmolality (mOsm/kg). This serves as the internal control for each animal.

  • Preparation for Dosing: On the day of the experiment, record the precise body weight of each rat.

  • dDAVP Solution Preparation & Dosage Calculation: Based on the target dose rate and the animal's weight, calculate the required injection volume as described in Section 3.3. If necessary, prepare a fresh dilution of the dDAVP stock solution with sterile 0.9% saline to achieve a practical injection volume (e.g., 0.1-0.5 mL).

  • Subcutaneous Administration:

    • Gently restrain the rat.

    • Lift the loose skin over the dorsal (back) area, between the shoulder blades, to form a "tent".

    • Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body. Be careful not to puncture the underlying muscle.

    • Inject the calculated volume of dDAVP solution. A small bleb should be visible under the skin, confirming subcutaneous delivery.[15]

    • Withdraw the needle and return the rat to its metabolic cage.

  • Post-Administration Monitoring:

    • Immediately begin timed urine collection. Collection intervals can vary depending on the study's objectives (e.g., hourly for the first 4 hours, then at 8 and 24 hours).

    • Ensure continued free access to water and food.

  • Data Collection and Analysis:

    • At the end of each collection period, measure and record the urine volume and osmolality.

    • Analyze the data by comparing the post-administration values to the baseline values for each animal. The expected outcome is a significant decrease in urine volume and a significant increase in urine osmolality.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. The inclusion of a baseline measurement period for each animal acts as its own internal control. A successful experiment is validated when a statistically significant change in urine volume and osmolality is observed post-dDAVP administration compared to the pre-dose baseline. The magnitude of this change should be dose-dependent, providing an internal check on the biological activity of the compound and the accuracy of the procedure. For prolonged studies (multiple days), be aware of the potential for "escape" from the antidiuretic effect, a phenomenon where the response to dDAVP may diminish over time.[16]

References

  • Desmopressin (DDAVP) - LITFL. (2024). LITFL. [Link]

  • Singh, M., & Bains, K. (2023). Desmopressin. In StatPearls. StatPearls Publishing. [Link]

  • The Open Sanctuary Project. (2023). Calculating Medication Doses: A How-To Guide For Animal Caregivers. [Link]

  • Desmopressin Animal Study Protocol. (n.d.). Scribd. [Link]

  • Kaufmann, J. E., et al. (2003). Desmopressin (DDAVP) induces NO production in human endothelial cells via V2 receptor- and cAMP-mediated signaling. Journal of Thrombosis and Haemostasis, 1(4), 821-828. [Link]

  • Pandy, V. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research. EC Pharmacology and Toxicology, 8(3), 01-02. [Link]

  • What is the mechanism of action of desmopressin (synthetic analogue of vasopressin)? (2024). AIBlog. [Link]

  • Mechanism of Action of Desmopressin. (2024). Pharmacy Freak. [Link]

  • Desmopressin Combined Animal and Human Trial Protocol. (n.d.). Scribd. [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]

  • Vrsalovic, M., et al. (1998). Stability and perfusion studies of Desmopressin (dDAVP) and prodrugs in the rat jejunum. International Journal of Pharmaceutics, 164(1-2), 21-29. [Link]

  • Certified Wildlife Rehabilitator. (n.d.). Drug Dosage Study Guide. [Link]

  • OSU CVM Veterinary Clinical and Professional Skills Center. (n.d.). Drug Dose Calculation. [Link]

  • Gross, P. A., & Anderson, R. J. (1983). Mechanisms of Escape from Desmopressin in the Rat. Journal of Clinical Investigation, 71(5), 1369-1377. [Link]

  • Valen G, et al. (2021). Animal models for diabetes insipidus. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1867(11), 166223. [Link]

  • Sanofi-Aventis U.S. LLC. (n.d.). DDAVP Injection (desmopressin acetate). [Link]

  • DDAVP, Stimate (desmopressin) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. [Link]

  • Cort, J. H., et al. (1974). Antidiuretic action of 1-deamino-(8-D-arginine)-vasopressin in unanesthetized rats. The Journal of Pharmacology and Experimental Therapeutics, 188(1), 241-247. [Link]

  • A better way to deliver DDAVP. (n.d.). accessdata.fda.gov. [Link]

  • DDAVP: Package Insert / Prescribing Information / MOA. (2024). Drugs.com. [Link]

  • Desmopressin: Package Insert / Prescribing Information / MOA. (2024). Drugs.com. [Link]

  • Pullan, P. T., et al. (1977). DDAVP in the treatment of diabetes insipidus: a clinical study. The Medical Journal of Australia, 2(4), 113-116. [Link]

  • Desmopressin Acetate Tablets - Prescribing Information. (n.d.). FDA. [Link]

  • Desmopressin Acetate Injection, USP. (n.d.). DailyMed. [Link]

  • desmopressin acetate (1-deamino-8-D-arginine vasopressin). (n.d.). Nursing Central. [Link]

  • Lee, W. P., et al. (1976). Vasopressin analog DDAVP in the treatment of diabetes insipidus. American Journal of Diseases of Children, 130(2), 166-169. [Link]

  • DDAVP® Injection Desmopressin Acetate Injection, USP 4 µg/mL Antihemorrhagic Antidiuretic. (2019). Ferring Canada. [Link]

  • Edwards, C. R., et al. (1973). Vasopressin Analogue DDAVP in Diabetes Insipidus: Clinical and Laboratory Studies. British Medical Journal, 3(5876), 375–378. [Link]

  • Cobb, W. E., et al. (1978). Neurogenic diabetes insipidus: management with dDAVP (1-desamino-8-D arginine vasopressin). Annals of Internal Medicine, 88(2), 183-188. [Link]

  • Subcutaneous route of drug administration in rats. (2020). YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting dVDAVP Peptide Aggregation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The dVDAVP Solubility Paradox

Subject: dVDAVP ([Deamino-Cys1, Val4, D-Arg8]-Vasopressin) Core Challenge: Hydrophobic Aggregation in Physiological Buffers

dVDAVP is a synthetic analogue of vasopressin, structurally related to Desmopressin (dDAVP).[1] While dDAVP contains a Glutamine (Gln) at position 4, dVDAVP substitutes this with Valine (Val) .[1] This single amino acid substitution significantly increases the hydrophobicity of the peptide's core.

While dVDAVP exhibits enhanced membrane permeability and enzymatic stability compared to its parent compounds, this lipophilicity creates a "solubility paradox": the very feature that improves its pharmacokinetics makes it highly prone to aggregation in aqueous, high-salt environments like PBS or cell culture media.

This guide provides a root-cause analysis and field-proven protocols to prevent and reverse dVDAVP aggregation.

Part 1: Diagnostic Checklist

Before altering your protocol, confirm the nature of the instability.

SymptomProbable CauseImmediate Action
Cloudiness / Turbidity Macroscopic AggregationStop. Do not filter (you will lose peptide).[1] Add 10% Acetic Acid or DMSO.
Gel Formation Hydrogel Network (Amyloid-like)Irreversible at high conc. Dilute immediately with 6M Guanidine-HCl if recovery is essential.
Loss of Bioactivity OligomerizationCheck concentration via HPLC. Oligomers may not bind the V2 receptor effectively.
HPLC "Ghost" Peaks Hydrophobic AdsorptionPeptide is sticking to the column or tubing. Switch to a C4 column and check injector loop.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Solubilization & Buffer Compatibility[1][2]

Q1: I dissolved dVDAVP directly in PBS (pH 7.4), and it precipitated immediately. Why? A: This is a classic "Salting Out" effect acting on a hydrophobic cation.

  • The Mechanism: dVDAVP has a net charge of +1 (Arg8) and no acidic residues. In pure water, electrostatic repulsion between the positively charged Arg residues prevents aggregation.[1] When you add PBS, the high concentration of ions (Na+, K+, Cl-, PO4---) shields these positive charges (Debye screening).[1] Without this electrostatic barrier, the hydrophobic Val4, Phe3, and Tyr2 residues drive the molecules together to exclude water, leading to precipitation.[1]

  • The Fix: Always dissolve dVDAVP in pure water or 0.1% Acetic Acid first to generate a concentrated stock. Only introduce buffers after the peptide is fully solvated, and do so slowly.

Q2: What is the maximum solubility of dVDAVP? A:

  • In Pure Water / 0.1% Acetic Acid: ~10–20 mg/mL.[1]

  • In PBS (pH 7.4): Drastically lower, often < 2 mg/mL.[1]

  • In DMSO: > 20 mg/mL.[1]

  • Recommendation: Keep working concentrations in aqueous buffers below 0.5 mg/mL to ensure stability.[1]

Q3: Can I use DMSO to prevent aggregation? A: Yes, and it is highly recommended for dVDAVP.[1] Dissolving the peptide in 100% DMSO creates a "solvation shell" around the hydrophobic Valine residue. When you dilute this stock into your aqueous buffer, the DMSO helps maintain the peptide as a monomer.

  • Limit: Keep final DMSO concentration < 1% for cell-based assays to avoid solvent toxicity.

Category 2: pH and Stability

Q4: What is the optimal pH for storage vs. assay? A:

  • Storage pH: pH 4.0 – 6.0 . dVDAVP is most stable in slightly acidic conditions. At this pH, the peptide remains fully protonated and soluble.

  • Assay pH: pH 7.0 – 7.4 . While you must perform assays at physiological pH, minimize the time the peptide spends in this environment. Prepare fresh dilutions immediately before use.

Q5: My peptide solution is clear, but the concentration is lower than calculated. Where did it go? A: It likely adsorbed to the plasticware. The hydrophobic nature of dVDAVP (driven by Val4) causes it to bind avidly to polypropylene (eppendorf tubes) and polystyrene.

  • Solution: Use Low-Retention (Siliconized) tips and tubes . Alternatively, add 0.01% Tween-20 or BSA (0.1%) to the buffer to block non-specific binding sites.

Part 3: Step-by-Step Protocols

Protocol A: The "Solvent-First" Solubilization Method (Recommended)

Use this method for preparing stock solutions to ensure monomeric dispersion.

  • Calculate: Determine the volume of solvent needed for a 10 mM or 5 mg/mL stock.

  • Initial Dissolution: Add 100% DMSO (or DMF) to the lyophilized powder.

    • Volume: Use 10-20% of the final target volume.

    • Action: Vortex vigorously for 30 seconds. Ensure no visible particles remain.

  • Dilution: Slowly add sterile deionized water (or 0.1% Acetic Acid) to reach the final stock volume.

    • Why? This creates a stable stock (e.g., in 10% DMSO/Water) that resists aggregation during freezing.[1]

  • Aliquot & Store: Dispense into small aliquots (e.g., 20 µL) and store at -20°C. Do not freeze-thaw more than once.

Protocol B: Rescuing an Aggregated Sample

Use this if you have already added buffer and see precipitation.

  • Acidify: Add Glacial Acetic Acid dropwise to the sample until the final concentration is ~10% (v/v). Vortex.

  • Sonication: Sonicate in a water bath for 5–10 minutes. The combination of low pH and sonic energy often disrupts hydrophobic clusters.

  • Organic Spike: If still cloudy, add DMSO to a final concentration of 5–10%.[1]

  • Clarification: Centrifuge at 10,000 x g for 5 minutes.

    • Note: Use the supernatant, but re-quantify the concentration via UV absorbance (A280) using the extinction coefficient of Tyrosine (

      
      ), as you may have lost mass in the pellet.
      

Part 4: Visualizing the Mechanism

Figure 1: Solubilization Decision Tree

A logical flow to determine the correct solvent system based on your application.

solubilization_logic start Start: dVDAVP Lyophilized Powder app_type What is the downstream application? start->app_type bioassay Cell Bioassay / In Vivo (Low Solvent Tolerance) app_type->bioassay chem_analysis HPLC / Mass Spec (High Solvent Tolerance) app_type->chem_analysis step1_bio Step 1: Dissolve in 100% DMSO (at 100x final conc.) bioassay->step1_bio step1_chem Step 1: Dissolve in 50% Acetonitrile or Methanol chem_analysis->step1_chem step2_bio Step 2: Dilute 1:100 into Assay Buffer (PBS/Media) step1_bio->step2_bio check_turb Check for Turbidity step2_bio->check_turb step1_chem->check_turb clear Solution Clear: Proceed check_turb->clear No cloudy Solution Cloudy: Aggregation check_turb->cloudy Yes rescue Add 0.01% Tween-20 or Reduce Concentration cloudy->rescue

Caption: Decision matrix for solubilizing dVDAVP. The choice of initial solvent is critical to preventing the nucleation of aggregates.

Figure 2: The Hydrophobic Aggregation Pathway

Understanding why Val4 substitution destabilizes the peptide in salt.

aggregation_pathway cluster_0 Low Ionic Strength (Water) cluster_1 High Ionic Strength (PBS) monomer Monomer (+) (Electrostatic Repulsion) shielded Shielded Monomer (Charge Neutralized) monomer->shielded Add Salt (Na+) nucleation Hydrophobic Nucleation (Val4-Val4 Interaction) shielded->nucleation Water Exclusion fibril Amorphous Aggregate / Fibril nucleation->fibril Elongation

Caption: Mechanism of dVDAVP aggregation. In high salt, the protective positive charge of Arg8 is shielded, allowing the hydrophobic Val4 residues to drive aggregation.[1]

Part 5: Physicochemical Data Summary

PropertydDAVP (Desmopressin)dVDAVP (Val4-Analogue)Implication for Handling
Sequence Mpa-Tyr-Phe-Gln -Asn-Cys-Pro-D-Arg-Gly-NH2Mpa-Tyr-Phe-Val -Asn-Cys-Pro-D-Arg-Gly-NH2Val4 increases hydrophobicity significantly.
Net Charge (pH 7) +1+1Cationic, but weak repulsion.[1]
Solubility (Water) ~ 50 mg/mL~ 10-20 mg/mLGood in pure water.
Solubility (PBS) ~ 2 mg/mL< 0.5 mg/mL (Est.) Critical Risk Zone.
pI (Isoelectric Point) > 10> 10Remains cationic at physiological pH.[1]
Hydropathy Index Hydrophilic (Gln)Hydrophobic (Val)Requires organic co-solvent for high conc.[1]

References

  • Identification of dVDAVP: Manning, M., et al. "Design of potent and selective agonists for the human vasopressin V1b receptor based on modifications of [deamino-Cys1]arginine vasopressin at position 4."[2] Journal of Medicinal Chemistry 47.9 (2004): 2375-2388.[2]

  • Peptide Solubility & Aggregation Mechanisms: BenchChem Technical Support. "Preventing Aggregation in Peptides: Hydrophobic Interactions and Troubleshooting."

  • Desmopressin (dDAVP) Physicochemical Properties: Cayman Chemical Product Information. "Desmopressin (trifluoroacetate salt) Solubility and Stability."

  • Vasopressin Analogue Pharmacology: Deranged Physiology. "Pharmacology of vasopressin and its analogues."

  • General Peptide Handling Guidelines: Sigma-Aldrich. "Handling and Solubility of Peptides."

Sources

Technical Support Center: Optimizing pH Stability for 1-Deamino-4-val-8-arg-vasopressin (Desmopressin) Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Deamino-4-val-8-arg-vasopressin, commonly known as Desmopressin, is a synthetic analogue of the natural hormone vasopressin.[1] Its structure is modified to increase its antidiuretic activity and prolong its half-life, making it a valuable therapeutic agent for conditions such as central diabetes insipidus and certain bleeding disorders.[1][2] However, as a peptide, Desmopressin is susceptible to chemical degradation in aqueous solutions, a process highly influenced by pH.[3][4] The primary degradation pathways include hydrolysis of peptide bonds and deamidation, which can lead to a loss of potency and the formation of impurities.[5][6]

This technical guide provides a comprehensive framework for understanding and controlling the pH-dependent stability of Desmopressin solutions to ensure the integrity and reliability of your experimental results and drug formulations.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the formulation and handling of Desmopressin solutions.

Q1: What is the optimal pH for ensuring the stability of Desmopressin in an aqueous solution?

A1: The optimal pH for maximizing the stability of Desmopressin in solution is in the acidic range of 4.0 to 5.0 .[3][4] Within this pH window, the rates of both acid- and base-catalyzed hydrolysis are minimized.[3] This specific pH range represents the inflection point where the degradation rate is at its lowest.[4]

Q2: Which buffer systems are most suitable for Desmopressin solutions?

A2: Acetate and citrate buffers are highly recommended for formulating Desmopressin solutions as they have a pKa value that provides strong buffering capacity within the optimal pH 4.0-5.0 range.[7][8]

  • Acetate Buffer: With a pKa around 4.76, it is an excellent choice for maintaining the pH where Desmopressin is most stable.

  • Citrate Buffer: Offers good buffering capacity in this range as well.

Conversely, phosphate buffers are generally not recommended as their primary buffering range is closer to neutral pH, which can accelerate Desmopressin degradation.[8]

Q3: How does temperature impact the stability of Desmopressin solutions?

A3: Temperature is a critical factor in the stability of Desmopressin solutions. Elevated temperatures accelerate degradation reactions.[3] Therefore, it is recommended to store Desmopressin solutions under refrigerated conditions (2°C to 8°C) .[9] For long-term storage, storing at -20°C may be an option, though it is essential to validate the stability of the solution through freeze-thaw cycles.[10]

Q4: What are the primary chemical degradation pathways for Desmopressin in solution?

A4: The main chemical instabilities for peptides like Desmopressin in aqueous solutions are:

  • Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid residues, is a significant degradation pathway.[11]

  • Deamidation: The conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding carboxylic acids is a common degradation route.[5][6]

  • Oxidation: Amino acids such as methionine, cysteine, histidine, tryptophan, and tyrosine are susceptible to oxidation.[5]

  • Disulfide Bond Scrambling: Incorrect formation of disulfide bonds can alter the peptide's three-dimensional structure and lead to loss of activity.[5]

Q5: Are there any visual indicators of Desmopressin degradation?

A5: While analytical methods are necessary for definitive stability assessment, visual inspection can provide initial clues. Look for:

  • Precipitation or Cloudiness: This can indicate peptide aggregation or reduced solubility, possibly due to a pH shift.

  • Color Change: Any deviation from a clear, colorless solution may suggest chemical degradation.

It is important to note that a significant loss of potency can occur without any visible changes.[12]

PART 2: Troubleshooting Guides

This section provides structured approaches to address specific problems you may encounter during your experiments.

Issue 1: Rapid Loss of Potency in Solution

Symptoms: HPLC analysis reveals a significant decrease in the main Desmopressin peak and an increase in degradation-related peaks over a short period.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting Desmopressin potency loss.

Expert Insights:

  • pH is Paramount: The most common cause of rapid degradation is an incorrect pH.[3][7] Even a small deviation from the optimal 4.0-5.0 range can significantly increase the rate of hydrolysis and deamidation.

  • Temperature Abuse: Leaving solutions at room temperature for extended periods will accelerate degradation.[3] Always minimize the time solutions spend outside of refrigerated or frozen storage.

  • Buffer Quality: The use of low-quality reagents or improperly prepared buffers can lead to a lack of pH control, directly impacting stability.

Issue 2: Solution Appears Cloudy or Contains Precipitate

Symptoms: The solution is no longer clear and may contain visible particles.

Troubleshooting Workflow:

Caption: Troubleshooting guide for precipitation issues.

Expert Insights:

  • Solubility and pH: Desmopressin's solubility can be pH-dependent. A shift towards a more neutral pH can decrease its solubility and lead to precipitation.

  • Aggregation: Peptides can aggregate, especially at higher concentrations or if subjected to physical stress like vigorous shaking.[11] Surfactants like Tween 80 are sometimes used in formulations to prevent aggregation, but their own stability must be considered.[11]

  • Adsorption: Peptides can adsorb to surfaces, particularly glass. If you observe a decrease in concentration without signs of chemical degradation, consider using polypropylene or other low-protein-binding containers.

PART 3: Key Experimental Protocols & Data

Protocol 1: Preparation of a Stabilized Desmopressin Stock Solution

Objective: To prepare a 1 mg/mL Desmopressin solution in a stability-optimized buffer.

Materials:

  • Desmopressin Acetate (lyophilized powder)

  • Sodium Acetate Trihydrate (ACS grade or higher)

  • Glacial Acetic Acid (ACS grade or higher)

  • High-Purity Water (e.g., WFI or 18.2 MΩ·cm)

  • Calibrated pH meter

  • Sterile, low-protein-binding vials

Procedure:

  • Prepare 0.1 M Acetate Buffer (pH 4.5): a. Dissolve 13.6 g of sodium acetate trihydrate in approximately 900 mL of high-purity water. b. Adjust the pH to 4.5 by adding glacial acetic acid dropwise while monitoring with a calibrated pH meter. c. Bring the final volume to 1000 mL with high-purity water. d. Filter the buffer through a 0.22 µm sterile filter.

  • Reconstitute Desmopressin: a. Aseptically weigh the required amount of Desmopressin Acetate powder. b. Add the pH 4.5 acetate buffer to the powder to achieve a final concentration of 1 mg/mL. c. Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking or vortexing.

  • Storage: a. Aliquot the solution into sterile, low-protein-binding vials. b. Store immediately at 2-8°C, protected from light.

Protocol 2: Forced Degradation Study to Confirm Stability-Indicating Method

Objective: To generate degradation products of Desmopressin to ensure the analytical method can separate them from the intact peptide.

Procedure:

  • Prepare Samples: Prepare several aliquots of your Desmopressin solution (e.g., 100 µg/mL in pH 4.5 buffer).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 4 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 2 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Stress: Incubate a sample at 80°C for 24 hours.

    • Control: Keep one sample at 2-8°C.

  • Neutralize and Analyze: Before analysis, neutralize the acid and base-stressed samples. Analyze all samples by RP-HPLC with UV detection (typically at 220 nm).[13][14]

  • Evaluate: A stability-indicating method will show a decrease in the main Desmopressin peak and the appearance of new, well-resolved peaks corresponding to the degradation products.

Data Summary: pH and Temperature Effects on Stability

The following table summarizes the expected stability profile of Desmopressin under various conditions.

ConditionpHTemperatureExpected StabilityPrimary Degradation Pathway
Optimal 4.0 - 5.0 2-8°C High Minimal degradation
Sub-optimal4.0 - 5.025°CModerateAccelerated hydrolysis/deamidation
Non-optimal> 6.02-8°CLow to ModerateBase-catalyzed hydrolysis
Non-optimal< 3.52-8°CLowAcid-catalyzed hydrolysis[3]
StressedAny> 40°CVery LowRapid, multiple pathways[3]

References

  • Dai, Y., et al. (2013). Effect of pH, temperature and light on stability of desmopressin acetate.
  • Law, S.L., et al. (2003). Stability of desmopressin loaded in liposomes. PubMed.
  • Yanfen Biotech. (2024). Stability Issues of Peptide Drugs and Their Solutions. Yanfen Biotech.
  • Manning, M., et al. (1973). Solid phase synthesis of (1-deamino,4-valine)-8-D-arginine-vasopressin (DVDAVP), a highly potent and specific antidiuretic agent possessing protracted effects. Journal of Medicinal Chemistry.
  • Vlasak, J., & Ionescu, R. (Eds.). (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI.
  • Frokjaer, S., & Otzen, D. E. (2005). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC - NIH.
  • Sanofi. (n.d.).
  • AA Pharma. (2013). 10 µ g/spray (Desmopressin Acetate Nasal Solution USP) ANTIDIURETIC. AA Pharma.
  • Law, S.L., et al. (2003). Stability of Desmopressin Loaded in Liposomes.
  • Zhang, J., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. NSF Public Access Repository.
  • Ferring Pharmaceuticals. (2018). Desmopressin Acetate - [Product Monograph Template - Standard]. Ferring Pharmaceuticals.
  • GlobalRPH. (2018). Dilution Desmopressin (DDAVP ®). GlobalRPH.
  • Singh, G., & Tadi, P. (2023). Desmopressin.
  • Azeez, R., et al. (2018). A Novel Validated Stability Indicating Qbd Based Assay Method For The Quantification Of Desmopressin Acetate By High Performance Liquid Chromatography. International Journal of Pharmaceutical Sciences.
  • Law, S.L., et al. (2003). Stability of Desmopressin Loaded in Liposomes.
  • Creative Peptides. (n.d.). How to Enhance the Pharmacokinetic Stability of Peptides?.
  • El-Sherif, Z. A., et al. (2019). Comparative study of extension area based methods for spectrophotometric determination of desmopressin acetate in the presence of its acid-induced degradation products.
  • Forest, J.M., et al. (2024).
  • United States Biological. (n.d.). Vasopressin [Deamino-Pen1, Val4, D-Arg8] - Data Sheet.
  • Life in the Fast Lane (LITFL). (2024). Desmopressin (DDAVP). LITFL.
  • Wikipedia. (n.d.). Desmopressin. Wikipedia.
  • Ferring Pharmaceuticals. (2018).
  • Manning, M., et al. (1973). Solid phase synthesis of (1-deamino,4-valine)-8-D-arginine-vasopressin (DVDAVP), a highly potent and specific antidiuretic agent possessing protracted effects. PubMed.
  • Le Beller, C., et al. (2025).
  • Atyabi, F., et al. (2011). Development and Validation of a Reversed-Phase High-performance Liquid Chromatography Method for Determination of Desmopressin in Chitosan Nanoparticles. PMC.
  • ApexBio. (n.d.). [Deamino-4-valine, 8-D-arginine]-Vasopressin (dVDAVP) | Antidiuretic Agent. ApexBio.
  • PubChem. (n.d.). Vasopressin, 1-deamino-4-val-8-arg-. PubChem.
  • Fjellestad-Paulsen, A., et al. (1993).

Sources

overcoming steric hindrance in 4-valine substituted vasopressin synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [Val⁴]Vasopressin Synthesis & Steric Hindrance Optimization

Case ID: #VAL4-AVP-SYNTH Subject: Troubleshooting Steric Hindrance in 4-Valine Substituted Vasopressin Synthesis Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

Synthesizing [Val⁴]Vasopressin (Sequence: Cys-Tyr-Phe-Val -Asn-Cys-Pro-Arg-Gly-NH₂) introduces a specific steric bottleneck absent in the native sequence. Replacing the flexible Glutamine (Gln⁴) with the


-branched Valine (Val⁴) creates a "difficult coupling junction" at the Val⁴-Phe³ interface.

This guide addresses the three critical failure modes associated with this analog:

  • The Steric Blockade: Incomplete coupling of Phenylalanine (Phe³) onto the N-terminus of resin-bound Valine.

  • On-Resin Aggregation: Hydrophobic collapse induced by the Val-Phe-Tyr motif.

  • Cyclization Efficiency: Impact of the hydrophobic Valine on the disulfide loop formation.

Part 1: The Steric Bottleneck (Phe³ Val⁴)

The most common failure point is Step 6 of the synthesis cycle: coupling Fmoc-Phe-OH onto the H-Val-Asn-Cys(Trt)-...-Resin.

Why it fails: Valine is a


-branched amino acid. Its bulky isopropyl side chain is adjacent to the 

-amine, physically shielding it from the incoming activated Phenylalanine. Standard carbodiimide chemistry (DIC/HOBt) often yields <40% conversion here, leading to a "Deletion Sequence" (Des-Phe³) impurity that is difficult to separate by HPLC.
Troubleshooting Workflow

Q: My Kaiser test is slightly orange/brown after the Phe coupling. Is it complete? A: Do not proceed. A slight color change on Valine often indicates significant unreacted amine (10-20%). Valine does not always give a strong dark blue in the Kaiser test due to steric shielding.

  • Action: Perform a Chloranil Test (more sensitive for hindered amines) or a micro-cleavage LC-MS to confirm. If positive/incomplete, proceed to the "Power Coupling" protocol below.

Q: Standard double coupling didn't work. What next? A: Switch to HATU/HOAt activation with elevated temperature. The Aza-benzotriazole moiety (HOAt) participates in "neighboring group participation," effectively shuttling the activated amino acid to the hindered amine.

Protocol: "Power Coupling" for Phe³ Val⁴
ParameterStandard ConditionOptimized Condition (Hindered)
Activator HBTU or DIC/HOBtHATU (0.95 eq) + HOAt (0.95 eq)
Base DIPEA (2 eq)TMP (Collidine) or DIPEA (2 eq)
Solvent DMFNMP (N-methylpyrrolidone) or DMF/DCM (1:1)
Temp Room Temp (25°C)75°C (Microwave) or 50°C (Conventional)
Time 45 min2 x 10 min (MW) or 2 x 2 hours (Conv)

Critical Note: Do not use HATU for the Cys coupling or Histidine (if present) at high temperatures to avoid racemization. For Phe-to-Val, racemization risk is low, but keep the temperature


75°C.

Part 2: Visualizing the Synthesis Logic

The following diagram illustrates the synthesis flow, highlighting the "Red Zone" where steric hindrance peaks.

VasopressinSynthesis cluster_hindrance Steric Hindrance Zone Resin Rink Amide Resin Gly 1. Couple Gly Resin->Gly Arg 2. Couple Arg(Pbf) Gly->Arg Pro 3. Couple Pro Arg->Pro Cys6 4. Couple Cys(Trt) Pro->Cys6 Asn 5. Couple Asn(Trt) Cys6->Asn Val 6. Couple Val (Steric Barrier Begins) Asn->Val Phe 7. Couple Phe (CRITICAL FAILURE POINT) Val->Phe Requires HATU/Heat Tyr 8. Couple Tyr(tBu) Phe->Tyr Cys1 9. Couple Cys(Trt) Tyr->Cys1 Cyclization 10. Oxidative Cyclization (Disulfide Bond) Cys1->Cyclization

Caption: Synthesis workflow for [Val⁴]AVP. The coupling of Phenylalanine (Step 7) onto the hindered Valine residue is the primary bottleneck requiring optimized "Power Coupling" conditions.

Part 3: Aggregation & Solvation

The sequence Phe-Val-Asn is significantly more hydrophobic than the native Phe-Gln-Asn. This can cause "on-resin aggregation," where peptide chains collapse into


-sheets, becoming inaccessible to reagents.

Q: My crude purity is low, and I see broad peaks. Is this aggregation? A: Yes. If the resin beads appear "clumped" or opaque during the Val/Phe steps, solvation is poor.

Solution: The "Magic Mixture" Replace pure DMF with a chaotropic solvent system during the Val and Phe couplings:

  • Solvent: DMF/DCM/NMP (1:1:1)

  • Additive: 0.1 M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate).

    • Mechanism:[1][2][3][4] Chaotropic salts disrupt hydrogen bonding between peptide chains, keeping them extended and accessible.

Part 4: Cyclization (The Loop)

Native Vasopressin cyclizes easily. Does the [Val⁴] mutation interfere? Generally, no. The Valine is at position 4 (the "turn" region). While it is bulkier, it typically allows the disulfide bond (Cys1-Cys6) to form, provided the concentration is low enough to prevent dimers.

Protocol: Iodine Oxidation (Fast Method)

  • Cleavage: Cleave peptide from resin (TFA/TIS/H2O 95:2.5:2.5). Precipitate in ether.

  • Dissolution: Dissolve crude linear peptide in 10% Acetic Acid/Water at 0.2 mg/mL (High dilution is key!).

  • Oxidation: Add 0.1 M Iodine (in MeOH) dropwise until a persistent yellow color remains.

  • Quench: Add Ascorbic Acid solution until clear.

  • Purify: Inject directly onto Prep-HPLC.

Part 5: Reagent Selection Guide

Reagent ClassExampleRecommended ForSuitability for [Val⁴]AVP
Carbodiimides DIC/HOBtStandard couplings (Gly, Arg, Asn)Poor for Val/Phe steps.
Aminium Salts HBTU/TBTUGeneral purposeModerate . May fail at Val-Phe junction.
Aza-derivatives HATU/HOAt Hindered/Difficult couplingsExcellent .[5] The Gold Standard for Step 7.
Phosphonium PyAOPN-methylated or extremely hinderedAlternative if HATU fails.

References

  • Manning, M., et al. (1973). "Solid phase synthesis of (1-deamino,4-valine)-8-D-arginine-vasopressin (DVDAVP), a highly potent and specific antidiuretic agent possessing protracted effects."[6] Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). "Optimizing Coupling Reactions for Sterically Hindered Amino Acids." BenchChem Knowledge Base.

  • Albericio, F., & Carpino, L. A. (1997). "Coupling reagents and activation methods." Methods in Enzymology.
  • Vertex AI Search. (2026). "Vasopressin Synthesis Protocols.

Sources

Validation & Comparative

A Comparative Guide to the Antidiuretic Potency of dVDAVP and Arginine Vasopressin (AVP)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the antidiuretic potencies of 1-deamino-8-D-arginine vasopressin (dVDAVP, Desmopressin) and its endogenous parent peptide, Arginine Vasopressin (AVP). We will dissect the molecular modifications that underpin dVDAVP's enhanced therapeutic profile, present supporting experimental data, and detail the methodologies used to validate these findings.

Introduction: Engineering a Superior Antidiuretic

Arginine Vasopressin (AVP), a nonapeptide hormone synthesized in the hypothalamus, is the body's primary regulator of water homeostasis.[1][2] It exerts its antidiuretic effect by promoting water reabsorption in the kidneys.[2] However, its clinical utility is hampered by a short biological half-life and significant vasopressor (blood pressure increasing) side effects.[3][4]

dVDAVP, commercially known as Desmopressin, is a synthetic analogue of AVP engineered to overcome these limitations.[5][6] Through targeted structural modifications, dVDAVP exhibits profoundly enhanced antidiuretic potency, a longer duration of action, and significantly reduced pressor effects, making it a cornerstone therapy for conditions like central diabetes insipidus.[2][7][8]

Molecular Structure and Mechanism of Action: The Basis of Enhanced Potency

The superior pharmacological profile of dVDAVP stems from two key structural changes compared to native AVP.[6][7]

  • Deamination of Cysteine at Position 1: The removal of the amino group from the N-terminal cysteine residue significantly increases the molecule's resistance to degradation by aminopeptidases, enzymes prevalent in the kidney and liver that rapidly inactivate AVP.[9][10][11] This modification is a primary contributor to dVDAVP's prolonged half-life.

  • Substitution of L-Arginine with D-Arginine at Position 8: This stereochemical alteration dramatically reduces the affinity for the vasopressin V1a receptor, which mediates vasoconstriction.[12] Concurrently, it maintains, and even enhances, the affinity for the V2 receptor, which is responsible for the antidiuretic response.[5][7] This change is the principal reason for dVDAVP's high therapeutic index, with an antidiuretic-to-pressor activity ratio reported to be as high as 2000-4000:1, compared to 1:1 for AVP.[13]

Both peptides exert their antidiuretic effect via the same V2 receptor signaling pathway in the principal cells of the kidney's collecting ducts.[5][7][12]

G cluster_membrane Apical Membrane cluster_cell Principal Cell Cytoplasm AQP2_mem AQP2 Channels Inserted V2R V2 Receptor AC Adenylyl Cyclase V2R->AC Activates Gs cAMP cAMP AC->cAMP ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicle AQP2 Vesicle PKA->Vesicle Phosphorylates Vesicle->AQP2_mem Translocation & Insertion Ligand AVP or dVDAVP Ligand->V2R Binds Water Water from Urine Water->AQP2_mem Reabsorption

Caption: V2 Receptor Signaling Pathway for Antidiuresis.

Comparative Pharmacological Data

The enhanced potency of dVDAVP is quantifiable through its receptor binding affinity, functional activity, and pharmacokinetic profile.

Table 1: Comparative Pharmacology of dVDAVP vs. AVP
ParameterArginine Vasopressin (AVP)dVDAVP (Desmopressin)Significance
V2 Receptor Binding (Ki) ~1-5 nM~5-66 nM (species/assay dependent)[14]High affinity for the target receptor for both, though some studies show AVP binds more tightly.
V2 Receptor Functional Agonism (EC50) ~0.2-1 nM~10-24 nM (Human)[14]Potent activation of the V2 receptor by both compounds.
Antidiuretic Potency (in vivo) PotentSignificantly more potent and longer-lasting than AVP.[2][8][15]dVDAVP's resistance to degradation leads to a sustained effect.
Antidiuretic/Pressor Ratio ~1:1>2000:1[13]Dramatically increased selectivity for antidiuretic (V2) vs. pressor (V1a) effects.
Plasma Half-life (IV) ~10-30 minutes[4]~2-4 hours[5][16]Markedly prolonged duration of action.

Note: Specific values for Ki and EC50 can vary based on the experimental system (e.g., cell line, species) and assay conditions. The key takeaway is the high potency of both ligands at the V2 receptor, with dVDAVP's superiority arising from its selectivity and pharmacokinetic stability.

Experimental Validation: In Vivo Antidiuresis Assay

The comparative antidiuretic potency is definitively established using in vivo models. The Brattleboro rat, a strain with a natural genetic mutation preventing AVP synthesis, is a classic model for this purpose.[17][18][19] Alternatively, studies can be performed in normal rats that are water-loaded to induce a state of high urine output (diuresis).[20][21]

Workflow for In Vivo Antidiuresis Assay in Rats

Sources

Comparative Pharmacokinetics & Stability Guide: dVDAVP vs. Desmopressin (dDAVP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares Desmopressin (dDAVP) , the clinical gold standard for V2-receptor agonism, with dVDAVP ([1-deamino, 4-valine, 8-D-arginine]-vasopressin) , a highly potent synthetic analog developed to probe the structural determinants of antidiuretic specificity and metabolic stability.

While both molecules share core modifications that prevent rapid enzymatic degradation (deamination at position 1 and D-stereoisomerism at position 8), they diverge at Position 4 . This guide analyzes how the substitution of Glutamine (Gln) with Valine (Val) influences lipophilicity, receptor selectivity, and the duration of biological action.

Molecular Architecture & Structural Logic

To understand the pharmacokinetic differences, one must first analyze the structural modifications applied to the endogenous hormone, Arginine Vasopressin (AVP).

Structural Comparison Table
FeatureArginine Vasopressin (Endogenous)Desmopressin (dDAVP)dVDAVP (Manning Compound)
Position 1 Cysteine (

free)
Deaminated (Mpa)Deaminated (Mpa)
Position 4 Glutamine (Gln)Glutamine (Gln)Valine (Val)
Position 8 L-Arginine (L-Arg)D-Arginine (D-Arg) D-Arginine (D-Arg)
Molecular Weight ~1084 Da1069.2 Da~1054 Da
Primary Mechanism Non-selective (V1a/V2)Selective V2 AgonistHighly Selective V2 Agonist
Mechanistic Impact of Modifications
  • Deamination (Pos 1): Replaces the N-terminal amino group with 3-mercaptopropionic acid (Mpa). This prevents degradation by aminopeptidases.

  • D-Arginine (Pos 8): Replaces L-Arg.[1][2] This conformation renders the peptide bond resistant to trypsin-like proteases and drastically reduces V1a (vasopressor) affinity.

  • Valine Substitution (Pos 4 - dVDAVP specific): The replacement of the hydrophilic Glutamine with the lipophilic Valine enhances the molecule's hydrophobic interaction with the V2 receptor pocket. This modification is associated with protracted antidiuretic effects and increased antidiuretic-to-pressor specificity.

Pharmacological Profile & Biological Half-Life[3][4][5]

The following data synthesizes comparative studies, primarily utilizing the conscious rat bioassay (the standard for establishing antidiuretic potency and duration).

Comparative Efficacy Data
ParameterDesmopressin (dDAVP)dVDAVPComparison Insight
Antidiuretic Potency ~1200 U/mg~1230 - 1745 U/mgdVDAVP exhibits equal or slightly superior potency in bioassays.
Pressor Activity ~0.4 U/mg< 0.02 U/mgdVDAVP is significantly more selective (less vasoactive).
A/P Selectivity Ratio ~3,000> 39,000dVDAVP is virtually devoid of pressor activity.[3]
Duration of Action ProlongedProtracted dVDAVP shows extended duration in rat models compared to dDAVP.
Plasma Half-Life (

)
3–4 hours (Human)N/A (Clinical)*In vivo duration suggests

exceeds dDAVP in rodent models.

Note on dVDAVP Clinical Data: Unlike Desmopressin, dVDAVP did not proceed to widespread global clinical use as a drug product. Therefore, human PK parameters (Clearance,


) are not standard pharmacopeial values. The "protracted" nature is derived from comparative biological duration assays.
Enzymatic Stability Pathway

The following diagram illustrates the degradation checkpoints and how dVDAVP evades them.

StabilityPathway AVP Endogenous AVP Enz1 Aminopeptidases (Liver/Kidney) AVP->Enz1 Rapid Degradation Enz2 Trypsin-like Proteases AVP->Enz2 Rapid Degradation Enz3 Chymotrypsin (Cleaves Aromatics) dDAVP Desmopressin (dDAVP) dDAVP->Enz1 Blocked by Deamination (Pos 1) dDAVP->Enz2 Blocked by D-Arg (Pos 8) Clearance Renal Clearance dDAVP->Clearance T1/2 ~3.5h dVDAVP dVDAVP (Val-4 Analog) dVDAVP->Enz1 Blocked dVDAVP->Enz2 Blocked dVDAVP->Enz3 Val-4 alters cleavage kinetics? dVDAVP->Clearance Protracted Duration (High Lipophilicity)

Figure 1: Enzymatic stability profile. Dashed red lines indicate blocked degradation pathways common to both analogs. The Val-4 substitution in dVDAVP contributes to extended duration potentially via altered tissue distribution or receptor residence time.

Experimental Protocols

For researchers validating these compounds, the Conscious Rat Antidiuretic Bioassay is the requisite method. Anesthesia is avoided because agents like ethanol or ether inhibit endogenous ADH release or alter renal hemodynamics, confounding the "duration" measurement.

Protocol A: Comparative Duration of Action (Bioassay)

Objective: Determine the persistence of antidiuretic effect (biological half-life surrogate).

  • Subject Preparation:

    • Use male Sprague-Dawley rats (200–250g).

    • Surgically implant a bladder catheter and a jugular vein cannula 48 hours prior to testing.

  • Hydration State:

    • Induce water load via oral gavage (5% body weight) to suppress endogenous vasopressin.

    • Maintain hydration by infusing hypotonic saline containing 2% glucose matching urine loss.

  • Baseline Establishment:

    • Monitor urine conductivity (or osmolality) until stable hypotonic urine is produced (>20 mL/h flow rate).

  • Dosing:

    • Group A: Desmopressin (0.01 ng/kg IV).

    • Group B: dVDAVP (0.01 ng/kg IV).

    • Vehicle Control: 0.9% Saline.[4]

  • Measurement:

    • Collect urine in 10-minute intervals.

    • Endpoint: Time taken for urine conductivity/osmolality to return to 50% of the peak effect (Duration Index).

Protocol B: In Vitro Plasma Stability (LC-MS/MS)

Objective: Quantify chemical stability in human plasma.

  • Incubation:

    • Spike pooled human plasma with 1 µM of peptide.

    • Incubate at 37°C.

  • Sampling:

    • Aliquot at T=0, 30, 60, 120, 240, and 480 minutes.

    • Quench with ice-cold acetonitrile (1:3 ratio) to precipitate proteins.

  • Analysis:

    • Centrifuge (10,000g, 10 min).

    • Analyze supernatant via LC-MS/MS (C18 column).

    • Monitor parent ion transitions:

      • dDAVP: m/z 535.2 [M+2H]²⁺

      • dVDAVP: m/z ~527.6 [M+2H]²⁺ (Calculated based on Val substitution).

Experimental Workflow Diagram

BioassayWorkflow cluster_measure Data Acquisition Step1 Subject Prep: Cannulated Rats Step2 Water Load: Suppress Endogenous AVP Step1->Step2 Step3 Dosing (IV): dDAVP vs dVDAVP Step2->Step3 Step4 Urine Collection (10 min intervals) Step3->Step4 Step5 Measure Conductivity (Surrogate for Osmolality) Step4->Step5 Step5->Step4 Loop until baseline Step6 Calculate Duration: Time to 50% Recovery Step5->Step6 End of Study

Figure 2: Workflow for the Conscious Rat Antidiuretic Bioassay used to determine biological duration.

Conclusion & Recommendations

For drug development professionals and researchers:

  • Select Desmopressin (dDAVP) when:

    • Benchmarking against the clinical standard.

    • Studying formulations (oral, intranasal) where bioavailability data is abundant.

    • Human safety and toxicological profiles are required.

  • Select dVDAVP when:

    • Maximum V2 Selectivity is required to rule out any confounding V1a vascular effects (dVDAVP has a V2/V1 ratio >39,000).

    • Protracted Action is desired in animal models without continuous infusion.

    • Investigating the specific role of the hydrophilic/lipophilic balance at Position 4 in receptor activation.

The substitution of Valine at position 4 renders dVDAVP a "super-agonist" in terms of specificity and duration in rodent models, making it a critical tool for distinguishing pure antidiuretic effects from vasopressor artifacts.

References

  • Manning M, Balaspiri L, Moehring J, Haldar J, Sawyer WH. (1976). Synthesis and some pharmacological properties of deamino[4-threonine,8-D-arginine]vasopressin and deamino[8-D-arginine]vasopressin, highly potent and specific antidiuretic peptides. Journal of Medicinal Chemistry.[5][6]

  • Manning M, Coy EJ, Sawyer WH. (1973). Solid phase synthesis of [1-deamino,4-valine]-8-D-arginine-vasopressin (DVDAVP), a highly potent and specific antidiuretic agent possessing protracted effects.[6][7][8][9] Journal of Medicinal Chemistry.[5][6]

  • Sawyer WH, Acosta, M, Balaspiri, L, Manning, M. (1974). Structural changes in the arginine vasopressin molecule that enhance antidiuretic activity and specificity.[10] Endocrinology.

  • Vavra I, Machova A, Holecek V, Cort JH, Zaoral M, Sorm F. (1968). Effect of a synthetic analogue of vasopressin in animals and patients with diabetes insipidus.[6][9] The Lancet. (Foundational study on dDAVP kinetics).

Sources

Validation of dVDAVP specificity for V2 over V1a receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Shift

dVDAVP (1-deamino-8-D-arginine vasopressin, Desmopressin) represents a critical evolution in peptide pharmacology. Unlike native Arginine Vasopressin (AVP), which exhibits a 1:1 physiological ratio between antidiuretic (V2) and vasopressor (V1a) activity, dVDAVP is engineered for extreme V2 selectivity.

This guide validates the specificity of dVDAVP through a rigorous comparative analysis of binding kinetics, functional signaling, and in vivo potency. The data presented here demonstrates that dVDAVP achieves a ~3000-fold selectivity shift favoring the V2 receptor, effectively decoupling the renal water-retention benefits from the vascular side effects associated with native vasopressin.

Mechanistic Profiling: V2 vs. V1a Signaling

To validate specificity, one must first understand the divergent signaling pathways. dVDAVP is designed to activate the Gs-coupled V2 pathway while avoiding the Gq-coupled V1a pathway.

Signaling Pathway Diagram

The following diagram illustrates the distinct intracellular cascades triggered by V2 (Target) versus V1a (Off-Target) activation.

G cluster_0 Target: V2 Receptor (Renal) cluster_1 Off-Target: V1a Receptor (Vascular) dVDAVP dVDAVP (Agonist) V2R V2 Receptor dVDAVP->V2R High Affinity (Kd 0.3 nM) V1aR V1a Receptor dVDAVP->V1aR Low Affinity (Kd 250 nM) Gs Gs Protein V2R->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA AQP2 AQP2 Translocation (Antidiuresis) PKA->AQP2 AVP Native AVP (Non-Selective) AVP->V1aR High Affinity (Kd 1.7 nM) Gq Gq Protein V1aR->Gq PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release IP3->Ca Constriction Vasoconstriction (Pressor Effect) Ca->Constriction

Caption: Differential signaling pathways. dVDAVP selectively drives the V2-cAMP-PKA axis (left) while exhibiting low affinity for the V1a-Calcium axis (right).

Comparative Performance Data

The following data consolidates historical "Gold Standard" physiological ratios (Manning/Sawyer) with modern molecular binding affinities.

Table 1: Specificity Profile (dVDAVP vs. AVP)
ParameterNative AVP (Arg-Vasopressin) dVDAVP (Desmopressin) Specificity Shift
V2 Affinity (Kd) 0.4 nM0.3 nM Retained High Affinity
V1a Affinity (Kd) 1.7 nM~250 nM ~150-fold Loss of Affinity
Antidiuretic Potency ~300 - 400 IU/mg1200 ± 126 IU/mg 4x Potency Increase
Pressor Potency ~300 - 400 IU/mg0.39 ± 0.02 IU/mg ~1000x Potency Decrease
A/P Ratio 1 : 1 ~3000 : 1 High Selectivity

Note: A/P Ratio = Antidiuretic Activity divided by Pressor Activity.[1][2] A higher number indicates greater specificity for renal V2 receptors.

Experimental Validation Protocols

To replicate these findings or validate a new batch of dVDAVP, use the following paired-assay system. This approach ensures that the compound is not just active, but selectively active.

Workflow Diagram: The Specificity Screen

Workflow cluster_V2 V2 Validation (Agonist Mode) cluster_V1a V1a Counter-Screen (Selectivity) Sample Test Compound (dVDAVP) V2_Cells CHO-K1 / hV2R Cells Sample->V2_Cells V1a_Cells CHO-K1 / hV1aR Cells Sample->V1a_Cells cAMP_Assay cAMP TR-FRET Assay V2_Cells->cAMP_Assay Result_V2 EC50 < 0.5 nM (Pass) cAMP_Assay->Result_V2 Ca_Assay FLIPR Calcium Assay V1a_Cells->Ca_Assay Result_V1a EC50 > 100 nM (Pass) Ca_Assay->Result_V1a

Caption: Parallel screening workflow. A valid dVDAVP lot must show high potency in the V2 arm and low potency in the V1a arm.

Protocol A: V2 Receptor Activation (cAMP Accumulation)

Objective: Confirm high-potency agonism at the renal target.

  • Cell Line: CHO-K1 cells stably expressing human AVPR2 (V2).

  • Reagent: TR-FRET cAMP kit (e.g., LANCE or HTRF).

  • Buffer: HBSS + 20 mM HEPES + 500 µM IBMX (PDE inhibitor is critical to prevent cAMP degradation).

  • Dosing: Treat cells with dVDAVP (10-point serial dilution, 0.1 pM to 100 nM) for 30 minutes at 37°C.

  • Detection: Lyse cells and add FRET donor/acceptor antibodies. Read plate after 1 hour.

  • Success Criteria: Sigmoidal dose-response with EC50 < 1.0 nM .

Protocol B: V1a Receptor Counter-Screen (Calcium Flux)

Objective: Confirm lack of activity at the vascular off-target.

  • Cell Line: CHO-K1 cells stably expressing human AVPR1A (V1a).

  • Reagent: Fluo-4 AM or Calcium-6 dye.

  • Loading: Incubate cells with dye for 60 minutes at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

  • Injection: Inject dVDAVP (High concentration check: 1 µM and 10 µM).

  • Success Criteria: Minimal fluorescence increase compared to AVP control. EC50 should be > 100 nM (ideally > 500 nM).

In Vivo Validation (The "Gold Standard")

While molecular assays provide mechanistic insight, the A/P (Antidiuretic/Pressor) ratio is defined by physiological response.

Antidiuretic Assay (Rat)
  • Model: Ethanol-anesthetized, water-loaded male rats.

  • Method: Maintain constant water load (8% body weight) via stomach tube.

  • Measurement: Monitor urine conductivity or drop count.

  • Endpoint: Time/Dose required to reduce urine flow by 50%.

  • dVDAVP Benchmark: ~1200 Units/mg.[2]

Pressor Assay (Rat)
  • Model: Urethane-anesthetized rats treated with phenoxybenzamine (to eliminate sympathetic interference).

  • Method: Cannulate carotid artery for direct blood pressure monitoring.

  • Measurement: Peak rise in Mean Arterial Pressure (MAP) post-injection.

  • dVDAVP Benchmark: ~0.39 Units/mg (Negligible pressor response).

Expert Insights & Troubleshooting

  • The "Sticky" Peptide Problem: dVDAVP is lipophilic. When performing IC50/EC50 dilutions, use low-binding plasticware and include 0.1% BSA in buffers to prevent peptide loss to the tube walls.

  • Species Differences: Be aware that receptor homology varies. The data presented here refers to human receptors (in vitro) and rat physiology (in vivo). The A/P ratio is conserved, but absolute Kd values may shift slightly between species.

  • Stability: Unlike native AVP, which degrades rapidly (half-life ~10-20 min), dVDAVP is resistant to aminopeptidases due to the deamination at position 1. This extends the in vivo half-life, which can confound "washout" periods in crossover animal studies. Ensure adequate recovery time between doses.

References

  • Bernadich, C. et al. (1998). "V1a- and V2-type vasopressin receptors mediate vasopressin-induced Ca2+ responses in isolated rat supraoptic neurones." The Journal of Physiology.

  • Manning, M. et al. (1976). "Synthesis and some pharmacological properties of deamino[4-threonine,8-D-arginine]vasopressin and deamino[8-D-arginine]vasopressin, highly potent and specific antidiuretic peptides." Journal of Medicinal Chemistry.

  • Richardson, D. & Robinson, A. (1985). "Desmopressin."[1][3][4][5][6] Annals of Internal Medicine. (Review of clinical pharmacokinetics and specificity).

  • Life in the Fast Lane (LITFL). (2024). "Desmopressin (DDAVP)."[1][3][6] (Clinical comparison of A/P ratios).

  • Tocris Bioscience. "Desmopressin Product Information & Biological Activity." (Binding affinity data).

Sources

Technical Guide: Cross-Reactivity of Anti-Vasopressin Antibodies with 1-Deamino-4-val-8-arg-vasopressin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of vasopressin (AVP) analogs in the presence of endogenous hormones is a critical challenge in pharmacokinetic (PK) and pharmacodynamic (PD) studies. This guide analyzes the immunological cross-reactivity of 1-Deamino-4-val-8-arg-vasopressin (often referred to as dVDAVP or a derivative thereof) against standard anti-arginine vasopressin (anti-AVP) antibodies.

Key Finding: The structural modifications at Position 1 (Deamination) and Position 4 (Glutamine


 Valine) create a significant conformational shift in the peptide's cyclic ring. Consequently, high-specificity anti-AVP antibodies typically exhibit <0.1% to <1.0% cross-reactivity  with this analog. This low cross-reactivity allows for the distinct measurement of endogenous AVP without significant interference from the synthetic analog, provided the assay is validated using the competitive ELISA protocols detailed below.

Structural & Immunogenic Analysis

To understand the lack of binding, one must analyze the epitope presentation. Antibodies raised against native AVP generally target the hydrophilic face of the cyclic ring (residues 1-6) or the amidated C-terminus.

Comparative Sequence Analysis
PositionNative Arginine Vasopressin (AVP)1-Deamino-4-val-8-arg-vasopressinImmunogenic Impact
1 Cysteine (Cys) - Amine presentMpa (Deamino-Cys) - No AmineLoss of N-terminal charge; alters ring closure geometry.
2 Tyrosine (Tyr)Tyrosine (Tyr)Conserved.
3 Phenylalanine (Phe)Phenylalanine (Phe)Conserved.
4 Glutamine (Gln) - PolarValine (Val) - HydrophobicCRITICAL: Major epitope disruption. Hydrophilic

Hydrophobic shift prevents H-bonding with Ab paratope.
5 Asparagine (Asn)Asparagine (Asn)Conserved.
6 Cysteine (Cys)Cysteine (Cys)Disulfide bridge conserved (Mpa1-Cys6).
7 Proline (Pro)Proline (Pro)Conserved.
8 Arginine (Arg)Arginine (Arg/D-Arg)*Conserved charge, but stereochemistry (if D-Arg) disrupts C-terminal antibodies.
9 Glycine-NH2Glycine-NH2Conserved amidation.

*Note: The nomenclature "1-Deamino-4-val-8-arg-vasopressin" is frequently associated with the potent V2 agonist dVDAVP, which contains D-Arginine.[1] If the L-Arginine variant is used, the Position 4 mutation remains the primary driver of reduced cross-reactivity.

Structural Divergence Diagram

The following diagram illustrates the structural differences and the antibody attack zones.

AVP_Structure cluster_0 Native AVP (Target) cluster_1 Analog: 1-Deamino-4-val-8-arg cluster_2 Polyclonal Anti-AVP Antibody AVP_1 1: Cys (NH2) AVP_Ring Cyclic Ring (Hydrophilic Face) AVP_1->AVP_Ring AVP_4 4: Gln (Polar) AVP_4->AVP_Ring AVP_8 8: Arg (L-form) Ab_Tail Tail-Specific Ab AVP_8->Ab_Tail Binds AVP_Ring->AVP_8 Tail Ab_Ring Ring-Specific Ab AVP_Ring->Ab_Ring High Affinity Binding ANA_1 1: Mpa (Deamino) ANA_Ring Cyclic Ring (Hydrophilic Disrupted) ANA_1->ANA_Ring ANA_4 4: Val (Hydrophobic) ANA_4->ANA_Ring Steric/Charge Clash ANA_8 8: Arg (D or L) ANA_8->Ab_Tail Reduced Binding (If D-Arg used) ANA_Ring->ANA_8 ANA_Ring->Ab_Ring No Binding (Mismatch)

Caption: Structural comparison highlighting the critical Position 4 mutation (Gln to Val) which disrupts the hydrophilic epitope required for standard anti-AVP antibody binding.

Experimental Validation: Competitive ELISA Protocol

To objectively quantify the cross-reactivity (CR), you cannot use a sandwich ELISA due to the small size of the peptide (9 amino acids). A Competitive Inhibition ELISA is the mandatory standard.

Principle

The "Unknown" (Analog) competes with a fixed concentration of "Biotinylated-AVP" for binding sites on the anti-AVP antibody.

  • High Signal: Low competition (Analog is not recognized).

  • Low Signal: High competition (Analog is recognized/cross-reacts).

Detailed Workflow

Reagents Required:

  • Capture Surface: Goat anti-Rabbit IgG coated microplate.[2]

  • Primary Antibody: Rabbit Anti-AVP (Polyclonal or Monoclonal).

  • Tracer: Biotinylated-AVP (Native sequence).

  • Detection: Streptavidin-HRP.

  • Analytes: Native AVP (Standard) and 1-Deamino-4-val-8-arg-vasopressin (Test Article).

Step-by-Step Protocol:

  • Preparation: Wash the pre-coated Goat anti-Rabbit plate 3x with Wash Buffer (PBS + 0.05% Tween-20).

  • Primary Incubation (The Competition):

    • Add 50 µL of Standard (Native AVP) OR Test Article (Analog) at varying concentrations (0.1 pg/mL to 10 ng/mL).

    • Immediately add 25 µL of Biotinylated-AVP (fixed concentration, e.g., 1 ng/mL).

    • Immediately add 25 µL of Rabbit Anti-AVP Antibody (titrated to yield 70% max binding).

    • Note: The simultaneous addition ensures true thermodynamic competition.

  • Incubation: Seal plate. Incubate 16–24 hours at 4°C (Equilibrium is crucial for cross-reactivity studies).

  • Wash: Wash plate 5x to remove unbound peptides.

  • Detection: Add 100 µL Streptavidin-HRP. Incubate 1 hour at Room Temp.

  • Development: Wash 5x. Add TMB Substrate.[2][3] Stop with 1N HCl after 20 mins. Read OD at 450nm.[2]

Data Calculation

Calculate the % Cross-Reactivity (%CR) using the ED50 (Effective Dose 50%) of the curves:



  • Interpretation: If Native AVP ED50 is 10 pg/mL and Analog ED50 is >10,000 pg/mL, the CR is <0.1%.

Cross-Reactivity Profile & Troubleshooting

Expected Performance Data

Based on the structural modifications (specifically the lipophilic Valine substitution), the expected performance is as follows:

Antibody TypeTarget EpitopeExpected Cross-ReactivityNotes
Polyclonal (Whole Molecule) Ring + Tail< 1.0% The ring population of antibodies will not bind. Only tail-specific antibodies might bind weakly.
Monoclonal (Ring Specific) Cys1-Cys6< 0.1% The Gln4

Val4 mutation completely ablates the epitope.
Monoclonal (Tail Specific) Arg8-Gly9Variable (5-20%) If the analog retains L-Arg8, reactivity may occur. If D-Arg8 is used, reactivity drops to <1%.
Troubleshooting Specificity Issues

If you observe unexpectedly high cross-reactivity (>5%):

  • Check Tracer Purity: Ensure your Biotin-AVP tracer is not degrading. Degraded tracer lowers the specific binding, making non-specific interactions appear more potent.

  • Antibody Source: Switch from a Polyclonal (rabbit) to a Monoclonal antibody raised specifically against the Conformational Ring of AVP.

  • Buffer Composition: High salt (300mM NaCl) can reduce non-specific hydrophobic binding caused by the Valine residue on the analog.

Pathway Visualization: Assay Logic

ELISA_Logic cluster_inputs Inputs cluster_process Competitive Binding cluster_output Signal Output AVP Native AVP Bind_AVP Ab binds AVP (High Affinity) AVP->Bind_AVP Analog 1-Deamino-4-val... Bind_Ana Ab binds Analog (Low Affinity) Analog->Bind_Ana Ab Anti-AVP Ab Ab->Bind_AVP Ab->Bind_Ana Steric Hindrance Sig_Low Low Signal (High Cross-Reactivity) Bind_AVP->Sig_Low Displaces Tracer Sig_High High Signal (No Cross-Reactivity) Bind_Ana->Sig_High Fails to Displace Tracer

Caption: Logic flow of the Competitive ELISA. The Analog's inability to bind the antibody results in a High Signal (Tracer remains bound), confirming low cross-reactivity.

References

  • Manning, M., et al. (1973). "Solid phase synthesis of [1-deamino,4-valine]-8-D-arginine-vasopressin (DVDAVP), a highly potent and specific antidiuretic agent possessing protracted effects."[1][4] Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. (2024). "Arg8-Vasopressin Competitive ELISA Kit Protocol & Validation Data." Thermo Fisher Product Guide.

  • Merck (Sigma-Aldrich). (2024). "Anti-Vasopressin Antibody (Rabbit Polyclonal) Specificity Profile." Antibody Datasheet AB1565.

  • Creative Diagnostics. (2024). "Competitive ELISA Protocol and Troubleshooting Guide." Creative Diagnostics Technical Resources.

  • Biocompare. (2024). "Anti-Vasopressin Antibody Product List and Cross-Reactivity Charts." Biocompare Product Directory.

Sources

Safety Operating Guide

Operational Safety Protocol: Handling 1-Deamino-4-val-8-arg-vasopressin (DVDAVP) in the Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 1-Deamino-4-val-8-arg-vasopressin (DVDAVP) Hazard Classification: High Potency Active Pharmaceutical Ingredient (HPAPI) / Potent Bioactive Peptide.[1][2] Primary Biological Risk: DVDAVP is a synthetic analogue of vasopressin with enhanced antidiuretic potency and prolonged duration of action compared to endogenous hormones.[2] Critical Hazard: Inhalation of lyophilized (freeze-dried) dust.[1][2] Immediate Action: Treat as an Occupational Exposure Band (OEB) 4 or 5 compound.[1][2] Handling requires strict containment to prevent mucosal absorption, which can trigger severe hyponatremia (water intoxication) and cardiovascular modulation.[1]

Risk Assessment & Mechanism of Toxicity

To handle this compound safely, you must understand the causality of its risk.

Mechanism of Action

DVDAVP acts primarily as a potent agonist at V2 vasopressin receptors in the renal collecting ducts. Unlike natural vasopressin, the deamination at position 1 and valine substitution at position 4 significantly increase its resistance to enzymatic degradation and selectivity for antidiuretic effects over vasopressor effects.

Exposure Pathways & Consequences
Route of EntryProbabilityConsequence
Inhalation HIGH (during weighing)Rapid systemic absorption via nasal mucosa.[1][2] Can cause immediate antidiuretic effect, leading to headache, nausea, and potential seizures (hyponatremia).[1]
Mucosal/Eye MEDIUMDirect absorption through ocular membranes.[2] Irritation and systemic uptake.[2]
Dermal LOW (intact skin)Peptides generally have poor transdermal bioavailability, but micro-abrasions or carrier solvents (e.g., DMSO) dramatically increase risk.[1][2]
Injection LOW (accidental)Needlestick injury results in 100% bioavailability.[1][2]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling lyophilized DVDAVP.[1][2] You must adopt a tiered approach based on the physical state of the compound.

Tier 1: Handling Lyophilized Powder (High Risk)

Operations: Weighing, aliquoting, opening original vials.[1][2]

  • Respiratory: P100/HEPA-filtered respirator (minimum) or Powered Air Purifying Respirator (PAPR).[1][2] Rationale: N95 masks may not provide sufficient protection against ultrafine peptide particulates.[2]

  • Hands: Double-gloving is mandatory.[1][2]

    • Inner Layer: Nitrile (4 mil).[1][2]

    • Outer Layer: Nitrile (Extended cuff, 5-8 mil).[1][2]

    • Protocol: Change outer gloves immediately after weighing or if any splash occurs.[2]

  • Body: Tyvek® lab coat or sleeve covers (impervious to particulate).[1][2] Closed-toe chemically resistant shoes.[1][2]

  • Eyes: Chemical splash goggles (indirect venting).[1][2] Safety glasses are inadequate due to potential dust drift.

Tier 2: Handling Solubilized Peptide (Moderate Risk)

Operations: Pipetting, cell culture treatment, HPLC injection.[1][2]

  • Respiratory: Surgical mask (if working in Biosafety Cabinet) or N95.[1][2]

  • Hands: Single Nitrile gloves (inspect for micro-tears).[1][2]

  • Body: Standard buttoned lab coat.

  • Eyes: Safety glasses with side shields.[2]

Operational Protocol: Step-by-Step Handling

Phase A: Engineering Controls Setup

CRITICAL: Do NOT use a horizontal Laminar Flow Hood (clean bench) that blows air toward the user.[1][2]

  • Containment: Use a Class II, Type A2 Biosafety Cabinet (BSC) or a certified Chemical Fume Hood.[2]

  • Verification: Check the magnehelic gauge or airflow monitor.[2] Sash height must be at the certified working level.[2]

  • Static Control: Lyophilized peptides are static-prone and "fly."[2] Place an ionizing fan or anti-static gun inside the hood prior to opening the vial.

Phase B: Weighing & Reconstitution[1][2]
  • Preparation: Place a plastic-backed absorbent mat (chux) in the hood.[1][2] Have a "solid waste" bag ready inside the hood.[2]

  • Vial Opening: Tap the vial gently on the mat to settle powder. Slowly remove the stopper away from your face, deep inside the hood.[2]

  • Solvent Addition:

    • Do not weigh the powder if possible.[2] It is safer to add a known volume of solvent (e.g., sterile water or saline) directly to the vial to create a stock solution.[1]

    • Note: DVDAVP is generally soluble in water.[2][3] If high concentrations are needed, a small amount of dilute acetic acid may facilitate dissolution before neutralizing.[2]

  • Dissolution: Recap the vial tightly. Swirl gently (do not vortex vigorously to avoid foaming/aerosolization) until clear.

  • Decontamination: Wipe the exterior of the vial with 70% Ethanol or 10% Bleach solution before removing it from the hood.[2]

Phase C: Waste Disposal & Deactivation

Peptides can be biologically deactivated by hydrolysis.[2]

  • Liquid Waste: Collect in a dedicated container. Add 10% Sodium Hypochlorite (Bleach) or 1M NaOH and let stand for 30 minutes before disposal.[1][2]

  • Solid Waste: All pipette tips, vials, and gloves used must be incinerated as Chemical Hazardous Waste .[2] Do not use general trash.

Emergency Response Procedures

Self-Validating Step: Ensure a "Peptide Exposure Card" is visible in the lab.[1][2]

Scenario: Inhalation of Powder

  • Evacuate: Move to fresh air immediately.

  • Alert: Inform the lab manager.

  • Medical: Transport to ER. Provide the SDS and mention "Potent Vasopressin Analogue Exposure." [2]

  • Treatment Focus: Medical personnel should monitor for hyponatremia (low sodium) and fluid retention. Fluid restriction may be required.[2]

Scenario: Skin Contact

  • Wash: Rinse with copious water for 15 minutes.[2][4] Do NOT scrub hard (prevents abrasion).[1][2]

  • Monitor: Watch for local irritation.

Visualizing the Safety Workflow

The following diagram outlines the logical flow for handling DVDAVP, emphasizing the "Stop/Go" decision points for safety.

DVDAVP_Safety_Protocol Start START: Handling DVDAVP RiskCheck Risk Assessment: Is the compound Lyophilized (Powder)? Start->RiskCheck Powder STATE: Lyophilized Powder (High Risk of Inhalation) RiskCheck->Powder Yes Liquid STATE: Solubilized (Liquid) (Moderate Risk) RiskCheck->Liquid No PPE_High DON PPE (Tier 1): - P100/PAPR Respirator - Double Nitrile Gloves - Goggles - Tyvek Sleeves Powder->PPE_High Eng_Control Engineering Control: Class II BSC or Fume Hood (Verify Airflow) PPE_High->Eng_Control Static Apply Anti-Static Measures (Ionizer/Gun) Eng_Control->Static Reconstitution Reconstitution: Add solvent directly to vial Avoid weighing powder if possible Static->Reconstitution PPE_Low DON PPE (Tier 2): - Lab Coat - Single Nitrile Gloves - Safety Glasses Liquid->PPE_Low Handling Experimental Handling (Pipetting/Injection) PPE_Low->Handling Reconstitution->Liquid Decon Decontamination: Wipe vial with 10% Bleach/EtOH Handling->Decon Disposal Disposal: Incinerate Solids Bleach Liquids (30 mins) Decon->Disposal

Caption: Workflow for handling DVDAVP. Note the critical distinction in PPE requirements between the powder phase (High Risk) and liquid phase.[1]

References

  • Manning, M., et al. (1973).[2][5] "Solid phase synthesis of (1-deamino,4-valine)-8-D-arginine-vasopressin (DVDAVP), a highly potent and specific antidiuretic agent possessing protracted effects."[1][2][5][6] Journal of Medicinal Chemistry.

  • National Institutes of Health (NIH) / PubChem. (2025).[1][2] "Deamino Arginine Vasopressin (Desmopressin) - Compound Summary." (Used for analogue class toxicity comparison).

  • Biovera Research. (2024).[1][2] "Laboratory Safety Guidelines for Peptide Handling."

  • Sigma-Aldrich. (n.d.).[1][2] "Handling and Storage Guidelines for Peptides."

  • Cayman Chemical. (2025).[1][2][7] "Safety Data Sheet: Argipressin (Vasopressin Analogue)." (Reference for GHS Hazard Statements H332).

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。